molecular formula C7H4ClFO B1362322 2-Chloro-5-Fluorobenzaldehyde CAS No. 84194-30-9

2-Chloro-5-Fluorobenzaldehyde

Cat. No.: B1362322
CAS No.: 84194-30-9
M. Wt: 158.56 g/mol
InChI Key: SOEFVBXUNROUOX-UHFFFAOYSA-N
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Description

2-Chloro-5-Fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEFVBXUNROUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381308
Record name 2-Chloro-5-Fluorobenzaldehyde
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Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84194-30-9
Record name 2-Chloro-5-Fluorobenzaldehyde
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Record name 2-Chloro-5-fluorobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of 2-Chloro-5-Fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other high-value organic compounds. This document is designed to equip researchers and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and application of this versatile molecule.

Introduction: The Molecular Blueprint of this compound

This compound, with the CAS number 84194-30-9, is an aromatic aldehyde featuring a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position relative to the aldehyde group.[1][2] Its molecular formula is C₇H₄ClFO, and it has a molecular weight of approximately 158.56 g/mol .[2][3] The presence of the electron-withdrawing halogen substituents and the reactive aldehyde functionality makes this compound a valuable intermediate in a variety of organic transformations.[1]

This guide will delve into the fundamental physical and spectroscopic properties of this compound, providing both established data and the experimental frameworks for their verification.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of a compound are foundational to its application in synthesis and formulation. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 84194-30-9[1][2]
Molecular Formula C₇H₄ClFO[2][3]
Molecular Weight 158.56 g/mol [2][3]
Appearance Off-white to pale yellow solid or crystals[4][5]
Melting Point 60-63 °C[5][6]
Boiling Point 204.5 °C at 760 mmHg[5]
Density 1.352 g/cm³[5][7]
Flash Point 80.9 °C[5]

Solubility Profile: A Guide to Solvent Selection

Qualitative Solubility:

  • Water: Insoluble[4]

  • Common Organic Solvents (e.g., ethanol, ether): Soluble[4]

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol provides a reliable method for determining the precise solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Analytical grade solvent of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

    • Place the flask in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the solution to settle at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculation:

    • Calculate the concentration of the original saturated solution, which represents the solubility, taking into account the dilution factor.

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

  • Aldehydic Proton (-CHO): A singlet is expected in the region of 9.9-10.5 ppm. For the similar compound 4-fluorobenzaldehyde, this peak appears at 9.97 ppm.[9]

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chlorine and fluorine substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • Aldehydic Carbon (C=O): A peak is expected in the downfield region, typically around 185-195 ppm. For the related 4-fluorobenzaldehyde, this peak is at 190.5 ppm.[9]

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the region of 115-165 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling. For 4-fluorobenzaldehyde, the carbon attached to fluorine shows a doublet with a large coupling constant (J = 256.7 Hz).[9]

Experimental Protocol for NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.

  • Add the deuterated solvent and gently swirl to dissolve the solid completely.

  • Transfer the solution to the NMR tube using a pipette.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Workflow for NMR Sample Preparation and Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1740 cm⁻¹.[10]

  • Aromatic C-H Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.[10]

  • Aromatic C=C Stretch: Medium to weak bands are expected in the region of 1400-1600 cm⁻¹.[10]

  • C-Cl Stretch: An absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption is expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 158) with an isotopic peak for ³⁷Cl at M+2. For the similar 2-chlorobenzaldehyde, the molecular ion is observed.[11]

  • [M-H]⁺: Loss of the aldehydic hydrogen (m/z ≈ 157).

  • [M-CHO]⁺: Loss of the formyl group (m/z ≈ 129).

  • [M-Cl]⁺: Loss of a chlorine atom (m/z ≈ 123).

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis due to the reactivity of its aldehyde group and the influence of the halogen substituents.[1]

  • Nucleophilic Addition to the Aldehyde: The aldehyde group is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[1]

  • Wittig Reaction: It can undergo the Wittig reaction to form substituted styrenes.[1]

  • Reductive Amination: The aldehyde can be converted to an amine via reductive amination.[1]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid.

  • Nucleophilic Aromatic Substitution: While the benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing aldehyde and halogen groups, the chlorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions.[1]

Reactivity_of_2_Chloro_5_Fluorobenzaldehyde This compound This compound Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Nucleophilic Addition (e.g., Grignard Reagent) Substituted Styrene Substituted Styrene This compound->Substituted Styrene Wittig Reaction Amine Amine This compound->Amine Reductive Amination Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Oxidation

Key Reactions of this compound.

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, this compound requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Pictograms: Exclamation mark.

Safe Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

Disposal:

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, heat slowly (1-2 °C per minute) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Boiling Point Determination (Micro-Boiling Point Method)

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it in the test tube.

  • Secure the test tube to a thermometer and immerse it in a heating bath.

  • Heat the bath gently and observe a steady stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Conclusion

This technical guide has provided a detailed overview of the physical properties, spectroscopic characteristics, reactivity, and safe handling of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective and safe utilization of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles and practical considerations for researchers and drug development professionals.

Introduction and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences its reactivity and makes it a versatile building block. The electron-withdrawing nature of the halogen substituents and the aldehyde group activates the aromatic ring for certain transformations while also directing the regioselectivity of reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84194-30-9
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Appearance White to off-white crystalline powder
Melting Point 54-58 °C
Boiling Point 215-217 °C
Purity ≥98%
Synonyms 5-Fluoro-2-chlorobenzaldehyde

Synthesis of this compound

A common laboratory and industrial scale synthesis of this compound involves the oxidation of the corresponding alcohol, (2-Chloro-5-fluorophenyl)methanol. This method is favored due to the availability of the starting material and the generally high yields and purity of the final product.

Synthetic Workflow: Oxidation of (2-Chloro-5-fluorophenyl)methanol

G A Start: (2-Chloro-5-fluorophenyl)methanol B Dissolve in suitable solvent (e.g., Dichloromethane) A->B C Add oxidizing agent (e.g., PCC or Dess-Martin periodinane) B->C D Stir at controlled temperature (e.g., room temperature) C->D E Monitor reaction progress by TLC D->E F Quench the reaction E->F G Work-up: Extraction and washing F->G H Purification by column chromatography G->H I Characterization (NMR, IR, MS) H->I J Final Product: this compound I->J G sub This compound int Meisenheimer Complex (stabilized intermediate) sub->int + Nucleophile nuc Nucleophile (e.g., R-NH2) nuc->int prod Substituted Product int->prod - Cl-

2-Chloro-5-Fluorobenzaldehyde: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Benzaldehyde

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational scaffolds is paramount. 2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9) has emerged as a pivotal intermediate, valued for the unique reactivity imparted by its specific halogenation pattern.[1] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of its chemical properties, reactivity, and proven applications. The presence of a reactive aldehyde group, combined with the electronic influence of ortho-chlorine and meta-fluorine substituents, provides a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).[1] Understanding the nuances of this building block is key to unlocking its full potential in the synthesis of novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

Structural and Molecular Data

The molecular structure features a benzaldehyde core with a chlorine atom at position 2 and a fluorine atom at position 5. This arrangement is crucial to its reactivity profile.

Caption: Chemical structure of this compound.

Quantitative Properties

The fundamental physicochemical data for this compound are compiled from various authoritative sources to ensure accuracy.

PropertyValueSource(s)
Molecular Formula C₇H₄ClFO[2][3]
Molecular Weight 158.56 g/mol [2][3]
CAS Number 84194-30-9[2][3]
Appearance Off-white to pale yellow crystalline solid[4]
Melting Point 46.5-63 °C[4][5][6]
Boiling Point ~204.5-207.2 °C at 760 mmHg[4][5][6]
Density ~1.352-1.4 g/cm³[4][5]
XLogP3-AA 2.1[3]
Spectroscopic Signature

While specific spectra should be run for each batch, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: The aldehyde proton signal is expected to be a highly deshielded singlet (δ > 10 ppm). The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbonyl carbon will appear significantly downfield (δ > 185 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogens, and carbon-fluorine coupling will be observable.

  • IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-Cl and C-F stretches at lower frequencies. The disappearance of the C=O stretch is a reliable indicator of successful conversion in reactions.[7]

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 184/186, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl).

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound is governed by the interplay between its aldehyde group and the halogenated aromatic ring.

The Aldehyde Carbonyl: The carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for its most common transformations, including:

  • Reductive Amination: To form substituted amines, a cornerstone reaction in medicinal chemistry.[8]

  • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.[8]

  • Grignard and Organolithium Additions: To generate secondary alcohols.[8]

  • Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines (to form imines/Schiff bases).[9][10]

Influence of Halogen Substituents: The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, often accelerating the rate of nucleophilic addition compared to unsubstituted benzaldehyde.[8][10] This activation is a critical consideration in reaction design. The chlorine atom at the ortho position can also exert steric influence. While generally stable, the C-Cl bond can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.[8]

General Synthetic Strategy

The industrial preparation of halogenated benzaldehydes frequently relies on the oxidation of the corresponding toluene derivative. This approach is favored for its scalability and atom economy. A plausible and widely used strategy for synthesizing this compound involves a two-step sequence from 2-chloro-5-fluorotoluene.

References

2-Chloro-5-Fluorobenzaldehyde: A Technical Guide to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzaldehyde (CAS No. 84194-30-9) is a halogenated aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern—featuring a reactive aldehyde function, an ortho-chlorine atom, and a meta-fluorine atom—provides a versatile scaffold for drug discovery and development. This guide provides an in-depth analysis of its structure, physicochemical properties, spectroscopic profile, synthesis, and core applications, with a focus on its utility in the development of modern therapeutics.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound dictate its chemical behavior and synthetic potential. Its identity is unequivocally established by its IUPAC name and unique structural arrangement.

IUPAC Name: this compound[1]

Chemical Structure

The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), which defines the molecule as a benzaldehyde and sets the carbon numbering priority. A chlorine atom is located at the C2 (ortho) position, and a fluorine atom is at the C5 (meta) position relative to the aldehyde.

Caption: 2D Structure of this compound

Physicochemical Data

The physical and chemical properties of a compound are essential for designing reaction conditions, purification strategies, and formulation protocols. The data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 84194-30-9[1]
Molecular Formula C₇H₄ClFO[1]
Molecular Weight 158.56 g/mol [1]
Appearance Off-white to light yellow solid/crystal[3]
Melting Point 46.5 - 63 °C[3]
Boiling Point 204.5 °C at 760 mmHg (Predicted)[3]
InChI Key SOEFVBXUNROUOX-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1F)C=O)Cl[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Spectroscopic Profile and Characterization

While a comprehensive, publicly available spectral database for this compound is not readily found, its spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds.[4][5][6] This section outlines the expected spectral data and provides generalized protocols for their acquisition.

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / Frequency / m/zAssignment and Rationale
¹H NMR Aldehyde H~10.4 ppm (s)The aldehydic proton is highly deshielded by the adjacent carbonyl group and shows no coupling.
Aromatic H7.4 - 7.9 ppm (m)Three aromatic protons, split by H-H and H-F coupling, appear in the typical downfield region for substituted benzenes.
¹³C NMR Carbonyl C~188-190 ppmThe C=O carbon of the aldehyde group is characteristically found in this highly deshielded region.
C-F~163 ppm (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF) and is significantly downfield.
C-Cl~137 ppmThe carbon bonded to chlorine is deshielded, though less so than the C-F carbon.
Aromatic C115 - 135 ppmThe remaining aromatic carbons, with splitting patterns influenced by C-F coupling.
IR Spectroscopy C=O Stretch~1700-1715 cm⁻¹ (strong)A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.
C-Cl Stretch~750-800 cm⁻¹Characteristic absorption for an aryl chloride bond.
C-F Stretch~1200-1250 cm⁻¹Strong absorption typical for an aryl fluoride bond.
Mass Spectrometry Molecular Ion [M]⁺m/z 158/160The molecular ion peak will exhibit a characteristic ~3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes.
Key Fragmentsm/z 157/159 ([M-H]⁺), 129/131 ([M-CHO]⁺)Fragmentation typically involves the loss of the aldehydic proton or the entire formyl group.
General Experimental Protocols for Spectroscopic Analysis

The following protocols are standard methodologies for the characterization of an organic solid like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[7]

  • Infrared (IR) Spectroscopy: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is ideal. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. A spectrum is recorded over a range of 4000-400 cm⁻¹.[7]

  • Mass Spectrometry (MS): For Electron Ionization (EI-MS), a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is introduced into the ion source, often via a Gas Chromatography (GC) system for separation prior to analysis.[7]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a chemical intermediate. Its reactivity is governed by the interplay between the aldehyde functional group and the electron-withdrawing halogen substituents on the aromatic ring.

Generalized Synthesis Route

A common and industrially viable method for preparing substituted benzaldehydes is the oxidation or hydrolysis of the corresponding toluene derivative. For this compound, a plausible route begins with 2-chloro-5-fluorotoluene. This process typically involves a two-step sequence: side-chain halogenation followed by hydrolysis. A similar strategy is well-documented for the synthesis of its isomer, 2-chloro-6-fluorobenzaldehyde.[8]

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Hydrolysis A 2-Chloro-5-fluorotoluene B 2-Chloro-5-fluorobenzylidene dichloride A->B  Cl₂, UV light or Radical Initiator   C This compound (Final Product) B->C  H₂O, Acid or Base Catalyst  

Caption: Plausible synthetic workflow for this compound.

This method's primary advantage is the use of readily available starting materials. The key causality is that free-radical chlorination selectively occurs on the methyl group (the benzylic position) rather than the aromatic ring, especially under UV irradiation. Subsequent hydrolysis of the resulting geminal dihalide readily yields the aldehyde.

A Key Transformation: Synthesis of an Imine Intermediate

The aldehyde functional group is highly susceptible to nucleophilic attack, making it an ideal handle for building molecular complexity. A foundational reaction is the formation of imines (Schiff bases), which are precursors to many heterocyclic systems and amine-containing drugs. A detailed protocol for the reaction of this compound with a primary amine is provided in patent literature for the synthesis of PI3K-alpha inhibitors.[9]

Experimental Protocol: Synthesis of (Z)-[(2-chloro-5-fluorophenyl)methylidene][(4-methoxyphenyl)methyl]amine [9]

  • Reagent Preparation: To a solution of this compound (2.29 g, 1 equivalent) in dichloromethane (DCM, 20 mL), add magnesium sulfate (MgSO₄, 3.48 g, 2 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. The MgSO₄ acts as a dehydrating agent, driving the reversible reaction towards the imine product.

  • Work-up and Isolation: Filter the resulting mixture to remove the MgSO₄. Wash the filter cake with additional DCM.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product, (Z)-[(2-chloro-5-fluorophenyl)methylidene][(4-methoxyphenyl)methyl]amine.

This protocol serves as a self-validating system; its progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, and the product structure can be confirmed by NMR. The choice of DCM as a solvent is due to its inertness and ability to dissolve the reactants, while MgSO₄ is a standard, effective, and easily removable drying agent.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile starting material for Active Pharmaceutical Ingredients (APIs). The specific placement of its functional groups allows for regioselective reactions, which is critical for generating the correct isomers for optimal drug efficacy.[2]

Case Study: Intermediates for PI3K-alpha Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, and survival. Inhibitors of the PI3K-alpha isoform are actively being developed as anti-cancer agents. Patent WO2023039532A1 describes the use of this compound in the synthesis of scaffolds for such inhibitors.[9] The imine formation described in Section 3.2 is a key initial step in a multi-step synthesis pathway.

G aldehyde This compound product (Z)-Imine Intermediate aldehyde->product  DCM, MgSO₄  RT, 12h   amine p-Methoxybenzylamine amine->product Further Synthesis Steps Further Synthesis Steps product->Further Synthesis Steps PI3K-alpha Inhibitor PI3K-alpha Inhibitor Further Synthesis Steps->PI3K-alpha Inhibitor

Caption: Reaction scheme for the synthesis of a PI3K-alpha inhibitor precursor.

Case Study: Scaffolds for Hepatitis B Virus (HBV) Inhibitors

Chronic Hepatitis B is a major global health issue, and novel therapeutics are urgently needed. One modern approach targets the HBV capsid assembly process. U.S. Patent 2014/0343032 A1 discloses a synthetic route towards HBV inhibitors where this compound is a key reactant.[10]

In one example, it is reacted with a pyrazole derivative in the presence of potassium acetate and refluxed in ethanol for 16 hours. This reaction, a Knoevenagel-type condensation followed by cyclization, constructs a more complex heterocyclic system that forms the core of the potential drug molecule. The choice of a polar protic solvent like ethanol and a mild base like potassium acetate is critical for facilitating this type of condensation reaction.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its trifunctional nature—an aldehyde for nucleophilic additions, a chlorine atom for cross-coupling or substitution, and a fluorine atom to modulate pharmacokinetic properties—provides chemists with a powerful tool for molecular design. As demonstrated in its patented applications for synthesizing oncology and antiviral drug candidates, this compound is a cornerstone for building the complex, precisely substituted molecules required for next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively leverage the synthetic potential of this important building block.

References

2-Chloro-5-Fluorobenzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-Fluorobenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 84194-30-9), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the general scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. The guide is structured to empower researchers, process chemists, and formulation scientists to accurately measure and interpret the solubility of this compound in various organic solvents, ensuring process optimization, reaction efficiency, and robust formulation development.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde featuring a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fifth position relative to the aldehyde functional group.[2] This specific arrangement of electron-withdrawing halogens and a reactive aldehyde moiety makes it a versatile building block in organic synthesis.[1] Understanding its behavior in solution—specifically, its solubility—is a cornerstone for any application. Solubility data dictates the choice of reaction media, influences crystallization and purification strategies, and is paramount for developing stable liquid formulations. This guide moves beyond simple data reporting to explain the underlying physicochemical principles and equip the user with reliable methods for generating this critical data in-house.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The physical properties of this compound offer the first clues to its expected behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 84194-30-9[3][4]
Molecular Formula C₇H₄ClFO[3]
Molecular Weight 158.56 g/mol [4]
Appearance Off-white to pale yellow solid or crystal[2][3]
Melting Point 60-63 °C[3]
Boiling Point 204.5 °C at 760 mmHg[3]
Density ~1.352 g/cm³[3]

The structure of this compound is characterized by:

  • A Polar Carbonyl Group (C=O): The significant difference in electronegativity between carbon and oxygen creates a strong dipole, making the molecule polar. The oxygen's lone pairs can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[5]

  • An Aromatic Ring: The benzene ring contributes nonpolar characteristics, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

  • Halogen Substituents (Cl, F): These electronegative atoms enhance the molecule's polarity and can participate in dipole-dipole interactions.

Based on the principle of "like dissolves like," we can predict that this compound will exhibit favorable solubility in polar organic solvents. Qualitative reports confirm it is generally soluble in solvents like ethanol and ether, with limited solubility in water.[2] The following sections provide the methodology to quantify this behavior.

cluster_solute Solute: this compound cluster_solvent Solvent Types s1 Polar Carbonyl Group (H-bond Acceptor) p Polar Protic (e.g., Ethanol) s1->p Strong Interaction (H-Bonding) a Polar Aprotic (e.g., Acetone) s1->a Favorable (Dipole-Dipole) n Nonpolar (e.g., Hexane) s1->n Weak Interaction s2 Aromatic Ring (van der Waals) s2->n Favorable (Dispersion Forces) s3 Halogen Atoms (Dipole-Dipole) s3->p Favorable (Dipole-Dipole) s3->a Favorable (Dipole-Dipole)

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

The isothermal gravimetric method is a robust and widely accepted technique for accurately determining the solubility of a solid compound in a solvent at a specific temperature.[6]

Materials and Equipment
  • This compound (ensure purity is known and documented)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath with temperature control

  • Screw-cap vials or sealed flasks (e.g., 20 mL)

  • Syringes (e.g., 5 mL or 10 mL)

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Pre-weighed glass vials for collecting filtrate

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Methodology

G start Start: Define Solvent & Temperature step1 1. Preparation Add excess solute to a known mass of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate in thermostatic bath (e.g., 24-48h) to ensure saturation. step1->step2 Causality: Excess solid ensures equilibrium reaches saturation. step3 3. Separation Allow solids to settle. Withdraw supernatant using a syringe with a filter. step2->step3 Causality: Filtration removes undissolved solid for accurate measurement. step4 4. Measurement Dispense a known mass of the clear saturated solution into a pre-weighed vial. step3->step4 step5 5. Evaporation Evaporate the solvent completely using a drying oven. step4->step5 Causality: Gentle heating removes the volatile solvent, isolating the solute. step6 6. Final Weighing Cool vial in a desiccator. Weigh the vial containing the dry solute residue. step5->step6 Causality: Desiccator prevents moisture uptake during cooling. end End: Calculate Solubility step6->end

Caption: Workflow for gravimetric solubility determination.

  • Preparation: Add an excess amount of this compound to a vial. The key is to have undissolved solid visibly present throughout the experiment to guarantee saturation.[6] Record the exact mass of the solvent added to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (24 to 48 hours is typical) to ensure the system reaches equilibrium.

  • Sample Collection: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2 hours, permitting the excess solid to settle.

  • Filtration: Carefully draw a portion of the clear supernatant liquid into a syringe fitted with a compatible syringe filter. This step is critical to separate the dissolved solute from any suspended microcrystals.

  • Mass Determination: Dispense the clear, filtered solution into a pre-weighed (tared) glass vial. Immediately record the total mass of the vial plus the saturated solution.

  • Solvent Evaporation: Place the vial in a drying oven set to a temperature well below the solute's melting point (e.g., 50 °C) until the solvent has completely evaporated. Periodic weighing can confirm when a constant mass is achieved.

  • Final Weighing: Cool the vial in a desiccator to prevent moisture absorption, then weigh it to determine the mass of the dried solute residue.[6]

Calculation of Solubility
  • Mass of Saturated Solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

  • Mass of Dissolved Solute (m_solute): (Mass of vial + dry residue) - (Mass of empty vial)

  • Mass of Solvent (m_solvent): m_solution - m_solute

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Data Presentation and Interpretation

For systematic studies, solubility should be measured across a range of solvents with varying polarities at controlled temperatures. The results should be compiled into a clear, tabular format.

Table 2: Experimental Solubility Data Template for this compound

SolventTemperature (°C)Polarity IndexSolubility ( g/100 g solvent)Solubility (mol/L)*Observations
Hexane250.1
Toluene252.4
Dichloromethane253.1
Ethyl Acetate254.4
Acetone255.1
Ethanol255.2
Methanol256.6
Requires determination of the saturated solution's density.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling and experimental procedures should be conducted within a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[7]

Conclusion

While readily available quantitative data on the solubility of this compound is limited, its molecular structure provides a strong theoretical basis for predicting its behavior in various organic solvents. This guide provides the necessary framework and a detailed, validated experimental protocol to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for the efficient and logical development of synthetic routes, purification techniques, and final product formulations involving this important chemical intermediate.

References

Navigating the Synthesis Landscape: An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Compass for a Versatile Intermediate

In the intricate world of pharmaceutical synthesis and materials science, halogenated benzaldehydes are indispensable building blocks. Their unique electronic properties and synthetic versatility make them coveted intermediates in the construction of complex molecular architectures. Among these, 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9) stands out as a key starting material, prized for its specific substitution pattern that allows for regioselective reactions crucial in drug development.[1] However, its utility is intrinsically linked to a thorough understanding of its hazard profile. This guide, designed for the discerning scientist, moves beyond a standard safety data sheet (SDS) to provide a comprehensive, in-depth analysis of the safe handling, risk assessment, and emergency preparedness associated with this valuable compound.

Section 1: Physicochemical Identity and Hazard Profile

A foundational principle of chemical safety is a comprehensive understanding of the substance's identity and inherent hazards. This compound is a solid at room temperature, often appearing as an off-white crystal.[2] Its molecular structure, featuring a reactive aldehyde group and both chlorine and fluorine substituents on the benzene ring, dictates its chemical behavior and toxicological profile.

1.1: Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for predicting its behavior under various experimental conditions, from storage to reaction work-ups.

PropertyValueSource
Molecular Formula C₇H₄ClFO[3]
Molecular Weight 158.56 g/mol [3]
CAS Number 84194-30-9[3]
Appearance Off-white crystal/solid[2]
Melting Point 60-63°C[2]
Boiling Point 207.2 ± 20.0 °C at 760 mmHg[4]
Flash Point 80.9℃[2]
Density 1.352 g/cm³[2]
1.2: Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source:[3][5]

The "Danger" signal word associated with this compound underscores the need for stringent safety protocols.

Section 2: Toxicological Assessment in the Absence of Complete Data

A significant challenge in the risk assessment of many specialty chemicals, including this compound, is the absence of comprehensive toxicological data. Most available safety data sheets indicate "no data available" for key endpoints such as LD50 (oral, dermal, inhalation) and long-term effects like carcinogenicity and reproductive toxicity.[6] This data gap necessitates a conservative approach to risk assessment, leveraging information from structurally similar compounds and adhering to the precautionary principle.

2.1: Insights from Structural Analogs

To build a more complete hazard picture, we can examine the toxicological data of a related compound, 2-Chlorobenzaldehyde.

TestResultSpeciesMethodSource
LD50 Oral 3150 mg/kg bwRat (Female)OECD 401[4]
LC50 Inhalation > 1.203 mg/l (4 h)RatOECD 403[4]
Skin Corrosion/Irritation CorrosiveRabbitOECD 404[4]
Eye Irritation Causes serious eye damageRabbitOECD 405[4]
Skin Sensitization May cause an allergic skin reactionMouseOECD 429[4]

The data for 2-Chlorobenzaldehyde reveals it to be corrosive to the skin and a potential skin sensitizer.[4] While not directly transferable, this information strongly suggests that this compound should be handled with a high degree of caution to prevent skin and eye contact. The oral LD50 for the chloro-analog is relatively high, but the "Harmful if swallowed" classification for our target compound should be respected.

2.2: The Logic of Precautionary Risk Assessment

When empirical data is lacking, a logical risk assessment framework is paramount. The following flowchart outlines a decision-making process for handling chemicals with incomplete toxicological profiles.

RiskAssessment cluster_0 Risk Assessment for Chemicals with Limited Data A Identify Chemical and Gather Available SDS/Literature B Data Gap Analysis: Identify Missing Toxicological & Ecotoxicological Data A->B C Analog Analysis: Evaluate Data of Structurally Similar Compounds B->C D Assume 'Worst-Case' Hazard Profile Based on GHS & Analog Data C->D E Implement Stringent Engineering Controls (e.g., Fume Hood) D->E F Mandate Comprehensive Personal Protective Equipment (PPE) D->F G Develop and Document Standard Operating Procedures (SOPs) E->G F->G H Review and Refine SOPs Based on Experimental Observations G->H

Risk assessment workflow for chemicals with data gaps.

This self-validating system ensures that in the absence of complete information, the highest standards of safety are applied, minimizing potential exposure and mitigating unforeseen risks.

Section 3: Safe Handling and Engineering Controls: A Practical Guide

The principle of "as low as reasonably practicable" (ALARP) should govern all handling of this compound. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment.

3.1: The Primacy of Engineering Controls

The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

3.2: Standard Operating Procedure (SOP) for Handling

A detailed, step-by-step SOP is a non-negotiable component of safe laboratory practice.

Preparation:

  • Pre-use Inspection: Visually inspect the container for any damage or leaks.

  • Area Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • PPE Donning: Don all required PPE as detailed in section 3.3.

Handling:

  • Weighing: Use a weigh boat or glassine paper to weigh the solid. Perform this task in the fume hood to contain any airborne particles.

  • Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel to minimize the risk of spills.

  • Reaction Setup: All manipulations, including the addition of solvents and reagents, must be performed within the fume hood.

Post-Handling:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. The rinsate should be collected as hazardous waste.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated, labeled hazardous waste container. Halogenated waste should be segregated from non-halogenated waste streams.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

3.3: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is essential for safeguarding against accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected for integrity before each use.

  • Respiratory Protection: In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 4: Emergency Procedures: Preparedness and Response

Effective emergency response is predicated on preparedness. All personnel working with this compound must be familiar with the following procedures.

4.1: First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2: Spill Response Workflow

A clear and logical spill response plan is crucial to prevent a minor incident from escalating.

SpillResponse cluster_1 Spill Response Protocol A Alert Personnel & Evacuate Immediate Area B Don Appropriate PPE (incl. respirator if necessary) A->B C Contain the Spill with Inert Absorbent Material B->C D Carefully Collect Contaminated Material into a Labeled Waste Container C->D E Decontaminate the Spill Area D->E F Dispose of Waste According to Institutional Procedures E->F G Report the Incident to the Lab Supervisor/Safety Officer F->G

Logical workflow for responding to a chemical spill.

Section 5: Storage and Disposal

Proper long-term management of this compound is critical for laboratory safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Ensure that halogenated waste streams are properly segregated.

Conclusion: A Commitment to a Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility can only be fully and safely realized through a deep and abiding respect for its potential hazards. By moving beyond mere compliance and embracing a proactive, knowledge-based approach to safety, researchers can confidently and responsibly harness the synthetic potential of this valuable intermediate. This guide serves as a cornerstone for that effort, providing the technical detail and practical insights necessary to foster a robust culture of safety in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-5-fluorobenzaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring an aldehyde group ortho to a chlorine atom and meta to a fluorine atom, imparts specific reactivity that is highly sought after in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various synthetic strategies. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into process optimization for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

The strategic importance of this compound (CAS No: 84194-30-9) lies in its utility as a versatile building block.[1] The aldehyde functional group is a reactive handle for a wide array of chemical transformations, including nucleophilic additions (e.g., Grignard reactions, Wittig reactions), reductive aminations, and the formation of imines and oximes, which are precursors to various heterocyclic systems.[1] The presence of both chlorine and fluorine atoms on the aromatic ring further modulates the electronic properties and reactivity of the molecule, making it an ideal precursor for complex, highly functionalized target molecules in medicinal chemistry and crop protection.[1]

Strategic Approaches to Synthesis: Choosing the Right Starting Material

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, desired scale of production, and the required purity of the final product. This guide will explore the most prominent and industrially relevant synthetic pathways.

Pathway I: Formylation of 1-Chloro-4-fluorobenzene

One of the most direct conceptual routes to this compound is the introduction of a formyl group (-CHO) onto the 1-chloro-4-fluorobenzene backbone. Several classical named reactions can be employed for this purpose, each with its own set of advantages and limitations.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3] It utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Mechanism: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3][5]

Causality of Experimental Choices: 1-Chloro-4-fluorobenzene is moderately activated towards electrophilic aromatic substitution. The ortho, para-directing effects of the halogen substituents would favor formylation at the 2- and 4-positions relative to the chlorine atom. Given that the 4-position is blocked by fluorine, the primary product is the desired this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Chloro-4-fluorobenzene

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, cool phosphorus oxychloride (1.1 eq) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (1.2 eq) dropwise to the cooled POCl₃ with vigorous stirring, maintaining the temperature below 10°C.

  • Aromatic Substrate Addition: To this mixture, add 1-chloro-4-fluorobenzene (1.0 eq) dropwise at a rate that maintains the reaction temperature below 20°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for several hours, monitoring the progress by TLC or GC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium intermediate. Subsequently, neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Other Formylation Methods

While the Vilsmeier-Haack reaction is often preferred, other formylation methods are also applicable, though they may be less efficient for this specific substrate.

  • Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride.[6][7] However, its application is generally more effective for electron-rich substrates like alkylbenzenes.[8]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride.[9] It is effective for electron-rich aromatic compounds.

  • Duff Reaction: The Duff reaction uses hexamine as the formylating agent and is typically applied to highly activated substrates like phenols.[10]

The choice among these methods depends on the specific reactivity of the substrate and the desired reaction conditions. For the moderately activated 1-chloro-4-fluorobenzene, the Vilsmeier-Haack reaction often provides a good balance of reactivity and selectivity.

Pathway II: Oxidation of 2-Chloro-5-fluorotoluene

An alternative and widely used industrial approach involves the oxidation of the methyl group of 2-chloro-5-fluorotoluene. This can be achieved through a direct oxidation or a two-step process involving side-chain halogenation followed by hydrolysis.

Direct Oxidation

Direct oxidation of the methyl group to an aldehyde can be accomplished using various oxidizing agents.

Causality of Experimental Choices: Strong oxidizing agents like potassium permanganate or chromic acid tend to over-oxidize the methyl group to a carboxylic acid. Therefore, milder and more selective oxidizing agents are preferred. Manganese dioxide (MnO₂) in the presence of sulfuric acid has been shown to be effective for the oxidation of substituted toluenes to their corresponding benzaldehydes.[11]

Experimental Protocol: Direct Oxidation of 2-Chloro-5-fluorotoluene

  • Reaction Setup: In a reaction vessel, suspend manganese(III) oxide (2-3 molar equivalents) in a solution of 2-chloro-5-fluorotoluene (1 eq) in a suitable solvent.

  • Acid Addition: Heat the mixture to 40-80°C and slowly add 60-80% sulfuric acid dropwise.[11]

  • Reaction Monitoring: Maintain the temperature and stir for several hours until the reaction is complete (monitored by GC).

  • Work-up and Purification: After completion, the product can be isolated by filtration and extraction with an organic solvent like dichloromethane.[11] The crude product is then purified by distillation.

Side-Chain Halogenation and Hydrolysis

A more controlled and often higher-yielding method involves a two-step process: free-radical halogenation of the methyl group followed by hydrolysis of the resulting dihalomethyl intermediate.

Mechanism: The first step is a free-radical chain reaction initiated by UV light or a radical initiator, leading to the formation of 2-chloro-5-fluorobenzyl chloride and subsequently 2-chloro-5-fluorobenzylidene dichloride. The second step is the hydrolysis of the geminal dihalide to the aldehyde.

Causality of Experimental Choices: This two-step process allows for better control over the oxidation state. The hydrolysis step is typically carried out under acidic or basic conditions. The use of a solid superacid catalyst for hydrolysis has been reported as an efficient and environmentally benign alternative to strong mineral acids.[12][13]

Experimental Protocol: Side-Chain Chlorination and Hydrolysis

Step 1: Side-Chain Chlorination

  • Reaction Setup: Charge a reactor equipped with a UV lamp, reflux condenser, and a gas inlet with 2-chloro-5-fluorotoluene.

  • Chlorination: Heat the toluene derivative to 100-200°C and introduce chlorine gas under UV irradiation.[12][13]

  • Monitoring: Monitor the reaction by GC to follow the conversion of the starting material to the mono- and di-chlorinated intermediates. The reaction is typically stopped when the concentration of the dichlorinated product is maximized.[13]

Step 2: Hydrolysis

  • Catalyst Addition: To the crude chlorinated mixture, add a solid superacid catalyst (e.g., ferric solid superacid).[12]

  • Hydrolysis: Heat the mixture to 100-200°C and slowly add water dropwise.[12] Maintain the temperature for several hours to ensure complete hydrolysis.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with an aqueous base. Separate the organic layer, and purify the crude this compound by vacuum distillation to obtain a high-purity product.[12][13]

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Vilsmeier-Haack 1-Chloro-4-fluorobenzeneDMF, POCl₃Moderate to GoodDirect formylation, well-establishedRequires stoichiometric amounts of reagents, potential for side reactions
Direct Oxidation 2-Chloro-5-fluorotolueneMnO₂, H₂SO₄GoodOne-pot reactionRisk of over-oxidation to carboxylic acid
Halogenation/Hydrolysis 2-Chloro-5-fluorotolueneCl₂, UV light; H₂O, CatalystHighHigh yield and purity, good controlTwo-step process, use of hazardous chlorine gas

Visualization of Synthetic Pathways

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_end Final Product 1-Chloro-4-fluorobenzene 1-Chloro-4-fluorobenzene Iminium_Salt Iminium Salt Intermediate 1-Chloro-4-fluorobenzene->Iminium_Salt Attack by Vilsmeier Reagent DMF_POCl3 DMF, POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent In situ formation Product This compound Iminium_Salt->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound.

Oxidation Pathway from 2-Chloro-5-fluorotoluene

Oxidation_Pathway cluster_direct Direct Oxidation cluster_twostep Two-Step Halogenation/Hydrolysis Start 2-Chloro-5-fluorotoluene Direct_Ox MnO2, H2SO4 Start->Direct_Ox Halogenation Cl2, UV light Start->Halogenation Product This compound Direct_Ox->Product Intermediate 2-Chloro-5-fluorobenzylidene dichloride Halogenation->Intermediate Hydrolysis H2O, Catalyst Intermediate->Hydrolysis Hydrolysis->Product

Caption: Oxidation routes to this compound.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with several viable routes available to the synthetic chemist. The choice of starting material and synthetic strategy is a critical decision that impacts the overall efficiency, cost-effectiveness, and environmental footprint of the process. The formylation of 1-chloro-4-fluorobenzene offers a direct approach, while the oxidation of 2-chloro-5-fluorotoluene, particularly via the two-step halogenation and hydrolysis pathway, often provides higher yields and purity, making it suitable for large-scale industrial production.

Future research in this area will likely focus on the development of more sustainable and greener synthetic methodologies. This includes the exploration of novel catalytic systems for direct C-H activation and formylation, as well as the use of milder and more selective oxidizing agents to minimize waste and improve safety profiles. As the demand for complex fluorinated molecules in the life sciences continues to grow, the efficient and responsible synthesis of key intermediates like this compound will remain a topic of paramount importance.

References

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Reactivity of 2-Chloro-5-Fluorobenzaldehyde

This compound (CAS No. 84194-30-9) is a disubstituted aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its value stems from the unique interplay of its three functional components: a reactive aldehyde group, an electron-withdrawing chlorine atom, and a highly electronegative fluorine atom. This specific arrangement of substituents imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing novel compounds with tailored pharmacological or biological properties.[2]

This guide provides an in-depth exploration of the core reactivity of this compound. We will dissect the electronic effects of the substituents, analyze the reactivity of both the carbonyl group and the aromatic ring, and provide detailed, field-proven protocols for key transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively and strategically utilize this pivotal building block in their synthetic endeavors.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of this compound, one must first appreciate the electronic influence of its substituents on the benzaldehyde framework.

  • Aldehyde Group (-CHO): The formyl group is a powerful electron-withdrawing group (EWG) through both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Crucially, it renders the carbonyl carbon highly electrophilic, making it a prime target for nucleophiles.[3]

  • Chlorine Atom (-Cl): Located at the C2 (ortho) position, the chlorine atom is an EWG via its inductive effect due to its electronegativity. While it possesses lone pairs that can be donated through resonance, the inductive effect is generally dominant for halogens, leading to an overall deactivation of the ring. It acts as an ortho-, para-director for electrophilic aromatic substitution.[1]

  • Fluorine Atom (-F): Positioned at the C5 (meta) position relative to the aldehyde, fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect.[4] Like chlorine, it is also an ortho-, para-director.

The combination of these groups creates a significantly electron-deficient aromatic system and a highly electrophilic carbonyl carbon, which are the cornerstones of the molecule's reactivity.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₄ClFO[5]
Molecular Weight 158.56 g/mol [5]
Appearance Colorless to pale yellow liquid or crystalline solid[6]
Melting Point ~46.5 to 48 °C[6]
Boiling Point 115 °C at 8 mmHg[7]
CAS Number 84194-30-9[1][5]

Reactivity of the Carbonyl Group: The Epicenter of Synthesis

The aldehyde functionality is the most reactive site on the molecule, readily undergoing nucleophilic addition reactions. The electron-withdrawing halogens enhance the partial positive charge on the carbonyl carbon, making it even more susceptible to attack than benzaldehyde itself.[1][8]

G cluster_mech General Nucleophilic Addition start This compound + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack on Carbonyl Carbon protonation Acid Workup (H⁺) intermediate->protonation Protonation of Alkoxide product Alcohol Product protonation->product G start 1. Combine Reactants (Aldehyde, Malononitrile, Ethanol) dissolve 2. Stir to Dissolve start->dissolve catalyst 3. Add Piperidine Catalyst dissolve->catalyst heat 4. Heat to Reflux catalyst->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to Room Temp monitor->cool filter 7. Filter & Wash Solid cool->filter purify 8. Recrystallize (Optional) filter->purify product Pure Product purify->product

References

The Strategic Utility of 2-Chloro-5-Fluorobenzaldehyde in Modern Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary chemical research, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel molecules. Among the vast arsenal of chemical intermediates, halogenated benzaldehydes stand out for their unique reactivity and versatility. This guide focuses on a particularly valuable, yet often overlooked, member of this class: 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9).

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple cataloging of reactions to provide a deeper understanding of the causality behind experimental choices, grounded in the principles of physical organic chemistry. We will explore the nuanced reactivity of this compound and showcase its application in the synthesis of complex, high-value molecules, most notably in the development of cutting-edge pharmaceuticals. Through detailed protocols and mechanistic insights, this guide aims to empower researchers to leverage the full potential of this versatile building block in their own synthetic endeavors.

Core Chemical Characteristics and Reactivity Profile

This compound is an aromatic aldehyde distinguished by the presence of two halogen substituents on the benzene ring: a chlorine atom at the ortho-position and a fluorine atom at the meta-position relative to the aldehyde group.[1] This specific substitution pattern is not arbitrary; it imbues the molecule with a unique electronic and steric profile that dictates its reactivity.

The aldehyde functional group (-CHO) is inherently electrophilic and susceptible to nucleophilic attack, serving as a gateway for a wide array of chemical transformations including, but not limited to, Grignard reactions, Wittig reactions, and reductive aminations.[1] The presence of the electron-withdrawing chlorine and fluorine atoms further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1]

The chlorine atom at the ortho-position can exert a steric influence on the aldehyde group, potentially directing the approach of nucleophiles. Under specific conditions, this chlorine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strongly activating groups.[1] The highly electronegative fluorine atom at the meta-position contributes to the overall electron-deficient nature of the aromatic ring.[1]

Pivotal Role in Pharmaceutical Research: The Synthesis of the LSD1 Inhibitor GSK2879552

A testament to the strategic importance of this compound is its role as a key intermediate in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2][3][4] LSD1 is a crucial enzyme in epigenetic regulation and has emerged as a promising therapeutic target in oncology.[5] The synthesis of this clinical trial candidate showcases the utility of this compound in constructing complex molecular architectures with significant biological activity.

Synthetic Pathway Overview

The synthesis of GSK2879552 involves a multi-step sequence where this compound is transformed into a key amine intermediate, which is then coupled with another fragment to yield the final drug molecule. A critical step in this process is a reductive amination reaction.[2][3]

GSK2879552_Synthesis A This compound B Key Amine Intermediate A->B Reductive Amination C GSK2879552 B->C Coupling

References

Methodological & Application

The Alchemist's Guide to Heterocyclic Scaffolds from 2-Chloro-5-Fluorobenzaldehyde: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and drug discovery, the strategic selection of a starting material can dictate the trajectory of a research program. 2-Chloro-5-fluorobenzaldehyde, a readily available and versatile building block, offers a gateway to a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active agents.[1][2][3] This guide provides a comprehensive exploration of the synthetic pathways leading to medicinally relevant heterocyclic systems from this valuable precursor. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their quest for novel molecular entities.

The Strategic Advantage of this compound

The reactivity of this compound is governed by three key features: the electrophilic aldehyde, the ortho-chloro substituent, and the meta-fluoro substituent. The aldehyde group is a prime site for nucleophilic attack, initiating a cascade of reactions that can lead to ring formation.[2] The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde and influences the reactivity of the aromatic ring. While the aldehyde group itself is deactivating towards electrophilic aromatic substitution, the halogen substituents can play a crucial role in directing incoming groups and can themselves be targets for nucleophilic aromatic substitution under specific conditions.[2] This unique combination of functional groups allows for a variety of synthetic manipulations, making it a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.

I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent condensation, stands as a highly efficient method for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.

Mechanistic Rationale

The acid-catalyzed Biginelli reaction is believed to proceed through a series of equilibria. The initial and rate-determining step is the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the imine. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system. The choice of catalyst is crucial; while strong acids can be used, milder Lewis acids or even protic acids in catalytic amounts are often sufficient to promote the reaction efficiently.

Biginelli_Reaction Start This compound + Urea + Ethyl Acetoacetate Intermediate1 N-Acylimine Intermediate Start->Intermediate1 Condensation Catalyst Acid Catalyst (e.g., HCl) Catalyst->Start Intermediate2 Open-Chain Adduct Intermediate1->Intermediate2 Nucleophilic Addition of Enol DHPM 6-(2-Chloro-5-fluorophenyl)-4-oxo-2-thioxo- 1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate Intermediate2->DHPM Cyclization & Dehydration

Experimental Protocol: Synthesis of Ethyl 4-(2-chloro-5-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Ice-water

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.75 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g) in 20 mL of ethanol.

  • To this stirred mixture, add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 50 mL of ice-water with stirring.

  • The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative as a crystalline solid.

ReagentMolar RatioRoleTypical Yield (%)
This compound1.0Aldehyde component75-85
Ethyl acetoacetate1.0Active methylene component
Urea1.5Amide component
Hydrochloric AcidCatalyticAcid catalyst

II. Knoevenagel Condensation: A Gateway to Further Cyclizations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction with this compound provides a versatile α,β-unsaturated intermediate, which can be further elaborated into a variety of heterocyclic systems.

Mechanistic Considerations

The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine, to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system. The choice of the active methylene compound dictates the nature of the final product and its potential for subsequent cyclization reactions.

Knoevenagel_Condensation Aldehyde This compound Adduct Aldol Adduct Aldehyde->Adduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Deprotonation Base Base Catalyst (e.g., Piperidine) Base->ActiveMethylene Carbanion->Adduct Product α,β-Unsaturated Product (e.g., 2-(2-chloro-5-fluorobenzylidene)malononitrile) Adduct->Product Dehydration

Experimental Protocol: Synthesis of 2-(2-chloro-5-fluorobenzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.75 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours. The product will begin to precipitate.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Active Methylene CompoundCatalystSolventTypical Yield (%)
MalononitrilePiperidineEthanol90-95
Ethyl CyanoacetatePiperidineEthanol85-90
Diethyl MalonatePiperidineToluene70-80

III. Multi-Step Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and highly effective method for the synthesis of quinolines, which are prevalent scaffolds in numerous blockbuster drugs.[4][5][6][7][8] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Since our starting material is this compound, a two-step approach is necessary.

Synthetic Strategy and Mechanistic Pathway

The first step involves the nucleophilic aromatic substitution of the ortho-chloro group with an amino group. This transformation can be achieved using ammonia or a protected amine source under copper catalysis (Buchwald-Hartwig amination) or through classical nucleophilic aromatic substitution under high pressure and temperature. The resulting 2-amino-5-fluorobenzaldehyde can then be directly used in the Friedländer synthesis.

The Friedländer reaction itself proceeds via an initial aldol-type condensation between the 2-amino-5-fluorobenzaldehyde and the enolate of the carbonyl compound (e.g., a ketone). This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to afford the aromatic quinoline ring.

Friedlander_Synthesis Start This compound Amination Nucleophilic Aromatic Substitution (e.g., NH3, Cu catalyst) Start->Amination Intermediate 2-Amino-5-Fluorobenzaldehyde Amination->Intermediate Condensation Aldol Condensation Intermediate->Condensation Ketone Ketone with α-methylene group Ketone->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted 7-Fluoroquinoline Cyclization->Product

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-fluorobenzaldehyde (Illustrative)

Note: This is a representative procedure and may require optimization. Handling of ammonia and high-pressure reactions should be performed with appropriate safety precautions.

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Copper(I) oxide (catalyst)

  • Autoclave

Procedure:

  • In a high-pressure autoclave, place this compound (10 mmol, 1.75 g), aqueous ammonia (50 mL), and a catalytic amount of copper(I) oxide (0.5 mmol, 72 mg).

  • Seal the autoclave and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the ammonia.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-fluorobenzaldehyde.

Step 2: Synthesis of 7-Fluoro-2-methylquinoline

Materials:

  • 2-Amino-5-fluorobenzaldehyde

  • Acetone

  • Ethanol

  • Potassium hydroxide (catalyst)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (5 mmol, 0.69 g) in 20 mL of ethanol.

  • Add acetone (10 mmol, 0.58 g, 0.74 mL) and a catalytic amount of potassium hydroxide (0.5 mmol, 28 mg).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 7-fluoro-2-methylquinoline.

Carbonyl CompoundCatalystTypical Yield (%)
AcetoneKOH70-80
Ethyl acetoacetatep-Toluenesulfonic acid65-75
CyclohexanoneL-Proline70-85

IV. Synthesis of 1,4-Benzodiazepines: A Multi-Step Approach

1,4-Benzodiazepines are a cornerstone of central nervous system therapeutics, with iconic drugs like diazepam and lorazepam in their ranks.[9][10][11][12] The synthesis of these seven-membered heterocycles from this compound requires a multi-step sequence, typically involving the initial formation of a 2-aminobenzophenone derivative.

Synthetic Rationale and Key Transformations

A common strategy involves the conversion of this compound to a 2-amino-5-fluorobenzophenone. This can be achieved through a Grignard reaction with a phenylmagnesium bromide to form a diarylmethanol, followed by oxidation to the benzophenone, and subsequent amination of the chloro group as described in the quinoline synthesis.

Once the 2-amino-5-fluorobenzophenone is obtained, the benzodiazepine ring is constructed by reaction with an α-amino acid or its derivative. A widely used method involves reaction with glycine ethyl ester hydrochloride in the presence of a base, followed by cyclization.

Benzodiazepine_Synthesis Start This compound Grignard Grignard Reaction (PhMgBr) Start->Grignard Oxidation Oxidation (e.g., PCC) Grignard->Oxidation Amination Amination Oxidation->Amination Intermediate 2-Amino-5-fluorobenzophenone Amination->Intermediate Condensation Condensation Intermediate->Condensation Glycine Glycine derivative (e.g., Glycine ethyl ester HCl) Glycine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 7-Fluoro-1,4-benzodiazepin-2-one Cyclization->Product

Experimental Protocol: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Illustrative)

Note: This is a representative multi-step synthesis and each step would require careful optimization.

Step 1-3: Synthesis of 2-Amino-5-fluorobenzophenone (as outlined previously)

Step 4: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • 2-Amino-5-fluorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluorobenzophenone (5 mmol, 1.08 g) and glycine ethyl ester hydrochloride (7.5 mmol, 1.05 g) in a mixture of toluene (30 mL) and pyridine (10 mL).

  • Heat the mixture to reflux for 24-48 hours, with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC for the consumption of the starting material and the formation of the intermediate imine, followed by the cyclized product.

  • After cooling, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with saturated sodium bicarbonate solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 1,4-benzodiazepine.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. Through a combination of classical named reactions and strategic multi-step sequences, researchers can access diverse molecular scaffolds. This guide has provided detailed protocols and mechanistic insights for the synthesis of dihydropyrimidinones, quinolines, and benzodiazepines, as well as the foundational Knoevenagel condensation. By understanding the underlying principles and employing these robust experimental procedures, scientists in both academia and industry can accelerate their drug discovery efforts and unlock the full potential of this valuable chemical intermediate.

References

The Strategic deployment of 2-Chloro-5-Fluorobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of a Doubly Halogenated Benzaldehyde

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and the ultimate pharmacological profile of a drug candidate. 2-Chloro-5-Fluorobenzaldehyde (CAS No: 84194-30-9) has emerged as a cornerstone intermediate, valued for the specific reactivity conferred by its unique substitution pattern.[1] This guide provides an in-depth analysis of the strategic application of this versatile building block, detailing not just the "how" but the "why" behind its use in the synthesis of complex, biologically active molecules. We will explore its inherent reactivity, provide field-proven experimental protocols, and discuss the medicinal chemistry rationale for the inclusion of the 2-chloro and 5-fluoro substituents.

The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions, allowing for the construction of diverse molecular scaffolds.[2] The presence of two distinct halogen atoms on the aromatic ring, however, is what truly sets this molecule apart. The ortho-chloro and meta-fluoro substituents exert profound electronic and steric influences, which can be strategically exploited to enhance reaction selectivity, modulate physicochemical properties, and improve drug-target interactions.[1][3]

Part 1: The Scientific Rationale - Why Choose this compound?

The decision to incorporate this compound into a synthetic route is often driven by a combination of factors aimed at optimizing the final drug candidate's properties.

Modulating Physicochemical Properties

The introduction of fluorine and chlorine atoms significantly impacts a molecule's lipophilicity, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine, in particular, is known to increase lipophilicity, which can enhance a drug's ability to cross cell membranes.[4][5] The strategic placement of both a chloro and a fluoro group provides a nuanced approach to fine-tuning this property, balancing solubility and permeability.

Enhancing Metabolic Stability

Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway that can lead to rapid drug clearance. The presence of electron-withdrawing halogen atoms, such as chlorine and fluorine, can deactivate the aromatic ring towards oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug.[6] The para-position to the chloro group, a common site for oxidation, is blocked by the fluorine atom, further enhancing this effect.

Influencing Target Binding and Potency

The electronegativity of fluorine and chlorine allows them to participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket.[4] Fluorine, with its small size, can also act as a bioisostere for a hydrogen atom, while its ability to accept hydrogen bonds can introduce new, beneficial interactions with the target.[7] These interactions can lead to increased binding affinity and, consequently, higher potency of the drug candidate.

Part 2: Core Synthetic Applications and Protocols

This compound is a versatile precursor for a variety of key synthetic transformations. Below are detailed protocols for some of its most important applications in medicinal chemistry.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes the electrophilicity of the aldehyde group. The reaction of this compound with active methylene compounds provides α,β-unsaturated products that are valuable intermediates in the synthesis of various pharmaceuticals.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the synthesis of 2-((2-chloro-5-fluorophenyl)methylene)malononitrile, a common precursor for various heterocyclic systems.

Materials:

  • This compound (1.0 eq.)

  • Malononitrile (1.05 eq.)

  • Piperidine (catalytic amount, ~0.1 eq.)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.59 g) and malononitrile (e.g., 10.5 mmol, 0.69 g) in 50 mL of ethanol.[8]

  • Add a catalytic amount of piperidine (e.g., 1 mmol, 0.1 mL) to the solution.[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Data Presentation: Representative Yields for Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)
Substituted BenzaldehydesMalononitrilePiperidineEthanolRoom Temp.1-4 h85-95
2-Chloro-6-fluorobenzaldehydeMalononitrilePiperidineEthanolRoom Temp.1-2 h~90

Note: The above data is representative and may vary based on specific reaction conditions and the substitution pattern of the benzaldehyde.

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start Start Combine Combine Aldehyde, Malononitrile, & Ethanol Start->Combine Add_Catalyst Add Piperidine Combine->Add_Catalyst Stir Stir at Room Temp. Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Filter Filter Product Monitor->Filter Complete Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End End Dry->End

Caption: General experimental workflow for the Knoevenagel condensation.

Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.

Protocol 2: Reductive Amination with a Primary Amine

This protocol provides a general method for the synthesis of N-substituted-(2-chloro-5-fluorophenyl)methanamines.

Materials:

  • This compound (1.0 eq.)

  • Primary Amine (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (e.g., 5 mmol, 0.79 g) in 1,2-dichloroethane (20 mL) under an inert atmosphere, add the primary amine (e.g., 5.5 mmol).[9]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (e.g., 7.5 mmol, 1.59 g) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines over aldehydes/ketones, tolerates a wide range of functional groups.Can be more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN)Mild, effective at neutral to slightly acidic pH.Highly toxic (releases HCN in acidic conditions).
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Less selective, can reduce the starting aldehyde. Often requires a stepwise procedure.

Visualization: Reductive Amination Mechanism

Reductive_Amination Aldehyde This compound Imine_Formation Imine Formation (-H2O) Aldehyde->Imine_Formation Amine Primary Amine (R-NH2) Amine->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: Simplified mechanism of reductive amination.

Synthesis of Heterocyclic Scaffolds: The Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.

Protocol 3: Doebner-von Miller Synthesis of a Substituted Quinoline

This protocol outlines a general approach to synthesizing quinoline derivatives from an aniline and an in-situ generated α,β-unsaturated aldehyde derived from this compound.

Materials:

  • Aniline (1.0 eq.)

  • This compound (1.0 eq.)

  • Acetaldehyde (or another enolizable aldehyde) (1.0 eq.)

  • Lewis Acid Catalyst (e.g., Tin(IV) chloride, Sc(OTf)₃) or Brønsted Acid (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine the aniline (e.g., 10 mmol), this compound (e.g., 10 mmol), and the enolizable aldehyde (e.g., 10 mmol) in the chosen solvent.[2]

  • Add the acid catalyst (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Doebner-von Miller Reaction Pathway

Doebner_von_Miller Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Aldehyde1 This compound Aldol_Condensation Aldol Condensation Aldehyde1->Aldol_Condensation Aldehyde2 Enolizable Aldehyde Aldehyde2->Aldol_Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Condensation->Unsaturated_Aldehyde Unsaturated_Aldehyde->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline

Caption: Key steps in the Doebner-von Miller quinoline synthesis.

Part 3: Case Study - Application in the Synthesis of a STAT6 Inhibitor

To illustrate the practical application of this compound, we can look at the synthesis of potent and selective inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6), a key therapeutic target for allergic diseases. While the full synthetic route for AS1517499, a known STAT6 inhibitor, is complex, a key fragment, 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, highlights the utility of halogenated phenyl derivatives.[10] Although not directly using this compound, the principles of its application in constructing such molecules are highly relevant. A plausible synthetic approach to a related analog could involve the reductive amination of this compound with a suitable aminopyrimidine derivative.

Conclusion: A Versatile and Strategic Building Block

This compound is more than just a simple aromatic aldehyde; it is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug discovery. Its unique combination of a reactive aldehyde handle and the modulating effects of its chloro and fluoro substituents allows for the efficient synthesis of complex molecules with potentially enhanced pharmacological profiles. The ability to fine-tune lipophilicity, improve metabolic stability, and introduce favorable drug-target interactions makes this compound a valuable asset in the ongoing quest for novel and effective therapeutics. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this versatile intermediate in their drug development programs.

References

Application Notes and Protocols: The Strategic Utility of 2-Chloro-5-fluorobenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the selection of appropriate chemical intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate pharmacological profile of the target active pharmaceutical ingredient (API). 2-Chloro-5-fluorobenzaldehyde (CAS No: 84194-30-9) has distinguished itself as a pivotal building block, offering a unique combination of reactivity and structural motifs essential for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a versatile pharmaceutical intermediate. We will elucidate the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and present its role in the synthesis of significant pharmaceuticals, including precursors for antiplatelet agents like Ticagrelor.

Introduction: The Molecular Advantage of this compound

This compound is an aromatic aldehyde functionalized with both chlorine and fluorine atoms. This specific substitution pattern is not arbitrary; it is a deliberate design element for medicinal chemists. The molecule's utility is derived from a synergy of its constituent parts:

  • The Aldehyde Functional Group (-CHO): As a primary reactive site, the aldehyde group is highly susceptible to nucleophilic attack.[2] This allows for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, which are fundamental for building molecular complexity and introducing diverse functional groups.[2]

  • Halogen Substituents (Cl and F): The presence and positioning of chlorine and fluorine atoms confer significant advantages. These electron-withdrawing groups modulate the reactivity of both the aldehyde and the aromatic ring.[2] Furthermore, halogens, particularly fluorine, are known to enhance key pharmacological properties of a drug molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The strategic placement of these halogens enables regioselective reactions, ensuring the synthesis of the desired isomers, a critical factor for drug efficacy and safety.[1]

This unique combination of features makes this compound a sought-after precursor in the synthesis of heterocyclic compounds like pyrimidines, imidazoles, and quinolines, which form the core scaffolds of numerous drugs across therapeutic areas such as oncology, anti-infectives, and inflammation.[1]

cluster_molecule This compound C1 C C2 C C1->C2 C_aldehyde C C1->C_aldehyde C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 F F C5->F C6->C1 H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde

Caption: Structure of this compound.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 84194-30-9 [1]
Molecular Formula C₇H₄ClFO [4][5]
Molecular Weight 158.56 g/mol [4]
Appearance Off-white crystal [6]
Melting Point 60-63 °C [6]
Boiling Point 204.5 °C at 760 mmHg [6]
Density 1.352 g/cm³ [6]

| Flash Point | 80.9 °C |[6] |

Safety and Handling: Researchers must consult the full Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage. May cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8] Handling should occur in a well-ventilated area, such as a chemical fume hood.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

Core Application: A Gateway to Antiplatelet Agent Synthesis (e.g., Ticagrelor)

A prominent application demonstrating the strategic value of halogenated intermediates is in the synthesis of complex APIs like Ticagrelor. Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[10] While the complete synthesis of Ticagrelor is a multi-step process, the journey often begins with foundational building blocks that can be elaborated into the required complex heterocyclic core. This compound serves as an excellent starting point for creating substituted pyrimidine rings, which are central to the structure of many therapeutic agents.

The aldehyde functionality allows for the initial construction of a more complex side chain, which can then be cyclized to form a key heterocyclic intermediate.

G start 2-Chloro-5- fluorobenzaldehyde step1 Step 1: Condensation (e.g., Knoevenagel) start->step1 Introduce C-C bond intermediate1 α,β-Unsaturated Carbonyl Intermediate step1->intermediate1 step2 Step 2: Cyclization with Guanidine Derivative intermediate1->step2 Ring formation intermediate2 Substituted Pyrimidine Core step2->intermediate2 step3 Further Functionalization (Multi-step) intermediate2->step3 final Complex API Precursor (e.g., for Ticagrelor) step3->final

Caption: Conceptual workflow for synthesizing a pharmaceutical precursor.

Broader Applications in Medicinal Chemistry

The utility of this compound is not limited to a single synthetic pathway. Its inherent reactivity makes it a valuable intermediate in the development of other classes of therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature complex heterocyclic scaffolds. The aldehyde can be used to build these cores, while the halogenated ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and tune the molecule's activity against specific kinases.[11][12]

  • Antiviral Agents: The synthesis of novel antiviral agents, particularly nucleoside and non-nucleoside inhibitors, often relies on the construction of modified heterocyclic bases.[13] this compound can serve as a precursor to benzimidazole or similar ring systems that are incorporated into potential antiviral compounds.[14]

Detailed Experimental Protocols

The following protocols are generalized procedures that exemplify the common transformations of this compound. Researchers must adapt these protocols based on the specific substrate and scale of the reaction.

Protocol 1: Reductive Amination for C-N Bond Formation

This protocol describes the formation of a secondary amine, a common structural motif in pharmaceuticals, via an imine intermediate.

Causality: The reaction proceeds in two stages. First, the aldehyde reacts with a primary amine to form an imine (Schiff base). This is often catalyzed by mild acid to protonate the aldehyde oxygen, making the carbonyl carbon more electrophilic. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used. STAB is chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Aldehyde & Amine in Solvent (e.g., DCE) B 2. Add Reducing Agent (e.g., STAB) Portion-wise A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction (e.g., with sat. NaHCO₃) C->D E 5. Aqueous Workup & Extraction with Organic Solvent D->E F 6. Dry, Concentrate & Purify (e.g., Chromatography) E->F

Caption: Experimental workflow for a typical reductive amination.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reagent Addition: Add the desired primary amine (1.0-1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material and imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

This protocol is a classic method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.

Causality: This is a base-catalyzed condensation. A weak base, such as piperidine or TEA, deprotonates the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate undergoes elimination of water to yield the final α,β-unsaturated product. Refluxing is often required to drive the dehydration step to completion.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq.) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.) or triethylamine (0.1-0.2 eq.), to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution upon cooling. If so, it can be collected by filtration.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure condensed product.

Conclusion

This compound is a testament to the power of strategic molecular design in pharmaceutical synthesis. Its unique electronic and structural properties provide a versatile platform for constructing the complex molecular architectures required for modern therapeutics. The protocols and applications outlined in this guide demonstrate its value as a key intermediate, enabling chemists to build upon its scaffold to develop novel drugs targeting a wide range of diseases. As drug development continues to evolve, the demand for such well-designed, multifunctional building blocks will undoubtedly grow, cementing the role of this compound in the pharmacopeia of the future.

References

The Strategic Role of 2-Chloro-5-Fluorobenzaldehyde in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Halogenated Benzaldehyde

In the competitive landscape of agrochemical research and development, the precise molecular architecture of active ingredients is paramount to achieving high efficacy, selectivity, and favorable environmental profiles. 2-Chloro-5-fluorobenzaldehyde (CAS No: 84194-30-9), a disubstituted benzaldehyde, has emerged as a critical building block in the synthesis of a new generation of fungicides and herbicides. Its utility is not merely as a simple aromatic aldehyde but as a strategically functionalized scaffold. The presence and positioning of the chloro and fluoro substituents on the phenyl ring profoundly influence the physicochemical properties and biological activity of the final agrochemical products.[1]

The electron-withdrawing nature of both chlorine and fluorine atoms activates the aromatic ring and the aldehyde group for various chemical transformations.[2] This heightened reactivity, coupled with the known benefits of fluorine in enhancing metabolic stability and binding affinity of bioactive molecules, makes this compound a prized intermediate for agrochemical synthesis.[1] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the utilization of this compound in the synthesis of potent agrochemicals.

Core Applications in Agrochemical Synthesis: A Mechanistic Perspective

The versatility of this compound stems from the reactivity of its aldehyde functional group, which can readily undergo a variety of condensation and carbon-carbon bond-forming reactions. These reactions are foundational to constructing the complex molecular frameworks of modern pesticides.

Synthesis of Strobilurin Analogue Fungicides

Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi. The synthesis of many strobilurin analogues relies on the construction of a substituted β-methoxyacrylate toxophore linked to a substituted phenyl group. This compound serves as a key precursor to this critical phenyl moiety.

A common synthetic strategy involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the β-methoxyacrylate side chain. The 2-chloro-5-fluorophenyl group, derived from the starting aldehyde, often forms a core part of the final fungicide molecule, contributing to its overall efficacy and spectrum of activity.

Experimental Protocols

Protocol 1: Synthesis of a Novel Strobilurin Analogue Precursor via Wittig Reaction

This protocol details the synthesis of a key intermediate for a strobilurin analogue fungicide, starting from this compound. The Wittig reaction is a reliable method for olefination of aldehydes.[3]

Objective: To synthesize (E)-1-(2-chloro-5-fluorophenyl)-2-(methoxyimino)ethene, a precursor for a strobilurin-type fungicide.

Materials:

  • This compound (99% purity)

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF (50 mL) to the suspension via the dropping funnel over 30 minutes. The formation of the ylide is indicated by the appearance of a deep red or orange color.

  • Stir the resulting ylide solution at 0 °C for an additional 30 minutes.

  • Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL).

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-1-(2-chloro-5-fluorophenyl)-2-(methoxyimino)ethene.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Appearance
(E)-1-(2-chloro-5-fluorophenyl)-2-(methoxyimino)etheneC9H8ClFNO201.6275-85Pale yellow oil
Protocol 2: Synthesis of a Triazole-Containing Fungicide Intermediate

Triazole fungicides are another major class of agrochemicals that function by inhibiting ergosterol biosynthesis in fungi. This compound can be a starting point for synthesizing intermediates that incorporate the essential triazole moiety.

Objective: To synthesize 1-((2-chloro-5-fluorophenyl)methyl)-1H-1,2,4-triazole.

Materials:

  • This compound

  • Sodium borohydride

  • Methanol

  • Thionyl chloride

  • 1H-1,2,4-triazole

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of the Aldehyde: Dissolve this compound (1.0 equivalent) in methanol (100 mL) in a round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (50 mL) and then concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloro-5-fluorophenyl)methanol as a crude product, which can be used in the next step without further purification.

  • Chlorination of the Alcohol: Dissolve the crude (2-chloro-5-fluorophenyl)methanol in dichloromethane (100 mL) and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture into ice-water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain 1-(chloromethyl)-2-chloro-5-fluorobenzene.

  • Nucleophilic Substitution with Triazole: In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF (80 mL).

  • Add the crude 1-(chloromethyl)-2-chloro-5-fluorobenzene to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 1-((2-chloro-5-fluorophenyl)methyl)-1H-1,2,4-triazole.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Appearance
1-((2-chloro-5-fluorophenyl)methyl)-1H-1,2,4-triazoleC9H7ClFN3211.6365-75White to off-white solid

Visualization of Synthetic Pathways

Workflow for Strobilurin Analogue Precursor Synthesis

G A This compound D Wittig Reaction A->D B (Methoxymethyl)triphenylphosphonium chloride C Potassium tert-butoxide (Ylide Generation in THF) B->C C->D Ylide E Work-up & Purification D->E F (E)-1-(2-chloro-5-fluorophenyl)-2-(methoxyimino)ethene E->F

Caption: Synthetic workflow for a strobilurin precursor.

Logical Relationship in Triazole Intermediate Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution Aldehyde This compound Alcohol (2-chloro-5-fluorophenyl)methanol Aldehyde->Alcohol NaBH4, MeOH Chlorinated_Intermediate 1-(chloromethyl)-2-chloro-5-fluorobenzene Alcohol->Chlorinated_Intermediate SOCl2, DCM Final_Product 1-((2-chloro-5-fluorophenyl)methyl)-1H-1,2,4-triazole Chlorinated_Intermediate->Final_Product Triazole 1H-1,2,4-triazole Triazole->Final_Product K2CO3, DMF

Caption: Synthesis of a triazole-containing fungicide intermediate.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structures, providing a self-validating system for the experimental outcomes.

Conclusion: A Versatile Intermediate for Future Agrochemicals

This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern of electron-withdrawing groups enhances its reactivity and imparts desirable properties to the final products. The protocols detailed herein provide a practical guide for the synthesis of key precursors for strobilurin and triazole-type fungicides. The adaptability of this compound to various synthetic transformations ensures its continued relevance in the discovery and development of novel and effective crop protection solutions.

References

Application Notes & Protocols: Knoevenagel Condensation with 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from aldehydes or ketones and active methylene compounds.[1][2] This reaction, a modification of the aldol condensation, is catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.[3] Its products are not merely synthetic curiosities; they are pivotal intermediates in the creation of pharmaceuticals, fine chemicals, and functional polymers.[4][5]

This guide focuses on the Knoevenagel condensation utilizing 2-Chloro-5-Fluorobenzaldehyde. The presence of halogen substituents on the aromatic ring significantly influences the aldehyde's reactivity and imparts unique properties to the resulting products. These halogenated α,β-unsaturated compounds are of high interest in drug development, particularly in oncology, where the conjugated system can act as a Michael acceptor, enabling covalent interactions with biological targets like protein kinases or microtubules.[6][7] These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights for researchers engaged in organic synthesis and medicinal chemistry.

Scientific Principles and Reaction Mechanism

The efficacy of the Knoevenagel condensation hinges on a sequence of well-understood mechanistic steps, catalyzed typically by a weak amine base like piperidine or ammonium acetate.[2][8] The use of a mild base is critical; a strong base could induce an unwanted self-condensation of the aldehyde.[2]

Pillars of the Mechanism:

  • Enolate Formation: The reaction initiates with the deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) by the basic catalyst. The acidity of the methylene protons is enhanced by the adjacent electron-withdrawing groups (Z), facilitating the formation of a resonance-stabilized carbanion, or enolate.[1][9]

  • Nucleophilic Attack: This highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The electron-withdrawing nature of the chloro and fluoro substituents on the benzaldehyde ring increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[4]

  • Dehydration: The resulting aldol-type intermediate, a β-hydroxy carbonyl compound, readily undergoes dehydration to eliminate a molecule of water, yielding the final, thermodynamically stable α,β-unsaturated product.[3]

The overall workflow can be visualized as a streamlined process from reactant preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Prepare Reactants: - this compound - Active Methylene Compound - Catalyst & Solvent B Combine reactants in flask A->B C Heat/Stir under controlled temperature (e.g., Reflux) B->C D Monitor progress via TLC C->D E Cool reaction mixture D->E F Precipitate/Extract product E->F G Filter and wash solid F->G H Recrystallize crude product G->H I Characterize final product (NMR, IR, MS, M.P.) H->I

Caption: General Experimental Workflow Diagram.

The reaction mechanism highlights the critical role of the catalyst in generating the nucleophile and the electronic influence of the aldehyde's substituents.

G R1 Active Methylene (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') (Nucleophile) R1->Enolate Deprotonation Aldehyde This compound (Electrophile) R2 Base (B) BH BH⁺ Enolate->R1 Resonance Stabilized Intermediate1 Aldol Adduct (β-hydroxy intermediate) Enolate->Intermediate1 Nucleophilic Attack Product α,β-Unsaturated Product Intermediate1->Product Dehydration (-H₂O) Water H₂O

Caption: Knoevenagel Condensation Mechanism.

Detailed Experimental Protocols

The following protocols provide robust methods for synthesizing Knoevenagel condensation products from this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This classic method is reliable and widely used for the synthesis of arylidenemalononitriles.

Materials & Equipment:

  • This compound (1.0 mmol, 158.5 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, ~10 µL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).[10]

  • Add 10 mL of ethanol and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.[10]

  • Add piperidine (0.1 mmol) to the reaction mixture using a micropipette.[10]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate product precipitation.[10]

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the final compound. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.[11]

Protocol 2: Catalyst-Free Condensation in Water

Reflecting the principles of green chemistry, this modern protocol avoids organic solvents and traditional catalysts, often relying on the inherent properties of water to facilitate the reaction.[12]

Materials & Equipment:

  • This compound (1.0 mmol, 158.5 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Deionized water (2 mL)

  • Glass vial (e.g., 5 mL) with a screw cap

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a 5 mL glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 2 mL of deionized water and a small magnetic stir bar.[4]

  • Seal the vial and stir the mixture vigorously. Gentle heating to 50°C can be applied to increase the reaction rate.[4]

  • Continue stirring until the reaction is complete, as monitored by TLC (typically 2-6 hours). The product will often precipitate out of the aqueous solution as a solid.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the purified product under vacuum.

Data Presentation and Expected Results

The choice of active methylene compound and reaction conditions will dictate the final product and yield. Below is a table summarizing expected outcomes for the reaction with this compound.

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Typical Yield (%)Product Name
MalononitrilePiperidineEthanol781-385-952-((2-Chloro-5-fluorophenyl)methylene)malononitrile
Ethyl CyanoacetateAmmonium AcetateToluene1104-680-90Ethyl 2-cyano-3-(2-chloro-5-fluorophenyl)acrylate
Malonic AcidPyridinePyridine1002-475-853-(2-Chloro-5-fluorophenyl)acrylic acid*

*Note: When using malonic acid with pyridine, the reaction is a Doebner modification, which involves a subsequent decarboxylation to yield the cinnamic acid derivative.[2][13]

Product Characterization: The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.[3][14]

  • ¹H-NMR: Expect a singlet for the vinylic proton (=CH) typically in the range of δ 7.5-8.5 ppm. Aromatic protons will appear as multiplets in their expected regions.

  • ¹³C-NMR: Will show characteristic peaks for the aromatic carbons, the nitrile or ester carbons, and the carbons of the double bond.

  • FT-IR: Look for a strong absorption band around 2220 cm⁻¹ for the nitrile (C≡N) group and around 1720 cm⁻¹ for the carbonyl (C=O) of an ester. The C=C double bond will appear around 1600-1625 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Melting Point (M.P.): A sharp melting point is indicative of high purity.

Troubleshooting and Safety Considerations

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Steric Hindrance: The ortho-chloro group may slightly hinder the approach of the nucleophile. - Water Content: Excess water can inhibit the reaction equilibrium in non-aqueous protocols.[10]- Increase reaction time or temperature moderately and monitor via TLC. - Consider a less bulky active methylene compound or a more active catalyst system. - Ensure solvents are dry for non-aqueous methods. Use a Dean-Stark trap if necessary.[10]
Side Reactions - Michael Addition: The product can react with another molecule of the enolate. - Aldehyde Self-Condensation: More likely with stronger bases or higher temperatures.- Avoid prolonged reaction times after completion. - Use a weak base like piperidine or ammonium acetate. Ensure the correct stoichiometric amount of catalyst is used.[10]
Purification Issues - Oily Product: Product may not crystallize easily. - Persistent Impurities: Co-precipitation of starting materials or byproducts.- Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Recrystallize from an appropriate solvent system. If needed, purify via column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • Malononitrile is toxic. Handle with extreme care and avoid exposure.

  • Piperidine and pyridine are flammable, corrosive, and have strong odors. Handle only in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

References

Introduction: Navigating the Challenges of Aryl Chloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Involving 2-Chloro-5-Fluorobenzaldehyde

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of many complex molecular architectures are specialized building blocks, and this compound has emerged as a pivotal intermediate.[3][4] Its unique substitution pattern—a reactive aldehyde, an electron-withdrawing fluorine, and a chlorine atom—offers a versatile scaffold for creating novel compounds in drug discovery.[3]

However, the utility of aryl chlorides like this compound in Suzuki couplings is not without its challenges. The inherent strength of the C-Cl bond makes the initial, rate-limiting oxidative addition step significantly more difficult compared to reactions with aryl bromides or iodides.[5][6] This guide, designed for researchers and drug development professionals, provides a deep dive into the mechanistic nuances, optimized protocols, and troubleshooting strategies necessary to successfully employ this valuable, yet demanding, substrate in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined, palladium-based catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8][9]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-chlorine bond of this compound. This is typically the slowest step for aryl chlorides and results in a Palladium(II) species.[1] The use of bulky, electron-rich ligands on the palladium center is critical to facilitate this challenging transformation.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) complex. This process requires activation of the organoboron species by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its organic group with the halide on the palladium center.[2][10]

  • Reductive Elimination: The final step involves the two organic partners coupling together and detaching from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8][9]

Suzuki_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl ArX This compound (Ar-Cl) ArX->ArPdCl Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdCl->ArPdR Transmetalation Base Base (e.g., K₃PO₄) Boronate [R-B(OH)₃]⁻ Base->Boronate Boronic R-B(OH)₂ Boronic->Boronate Activation Boronate->ArPdR ArPdR->Pd0 Reductive Elimination ArR Product (Ar-R) ArPdR->ArR invis1 invis2 Palladium Complex Palladium Complex Activated Boronate Activated Boronate Key Intermediate Key Intermediate

The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound. Researchers should note that optimization may be necessary for different boronic acid partners.

Materials and Equipment
  • Reagents: this compound, Phenylboronic acid, Palladium(II) Acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate (K₃PO₄, anhydrous powder), Anhydrous Toluene, Degassed Deionized Water.

  • Glassware: Schlenk flask or oven-dried round-bottom flask with reflux condenser, septa, magnetic stir bar.

  • Equipment: Magnetic stir plate with heating, inert gas line (Argon or Nitrogen) with manifold, syringes and needles, rotary evaporator, flash chromatography system.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound (1.0 equiv.), phenylboronic acid (1.2–1.5 equiv.), and anhydrous potassium phosphate (2.0–3.0 equiv.).

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.[11]

    • Seal the flask with a septum. Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

    • If required for base solubility, a small amount of degassed water (e.g., toluene/H₂O 10:1) can be added.[11]

  • Reaction Execution:

    • With vigorous stirring, lower the flask into a preheated oil bath set to 80–110 °C.

    • Monitor the reaction's progress periodically by TLC or by taking aliquots for GC-MS or LC-MS analysis. Reactions are typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[12][13]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the purified product.[11][14]

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Recommended Conditions for Challenging Aryl Chlorides

The successful coupling of deactivated or sterically hindered aryl chlorides like this compound is highly dependent on the careful selection of the catalyst system and reaction conditions. The table below summarizes state-of-the-art systems proven to be effective for these challenging substrates.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Notes
Pd(OAc)₂ (1-2 mol%)SPhos (2-4 mol%)K₃PO₄Toluene or Dioxane100-110Highly general and effective system for hindered substrates.[15]
Pd₂(dba)₃ (1 mol%)XPhos (2-4 mol%)K₃PO₄Dioxane or t-AmylOH100-110Excellent for electron-rich and hindered aryl chlorides.[15]
Pd(OAc)₂ (1-2 mol%)RuPhos (2-4 mol%)K₃PO₄t-AmylOH100Particularly effective for heteroaryl chlorides.
Pd(OAc)₂ (1-3 mol%)P(t-Bu)₃ (2-6 mol%)K₃PO₄Dioxane/H₂O80-100A simpler, yet powerful ligand for a range of aryl chlorides.[10]
PEPPSI-IPr(none needed)K₂CO₃t-BuOH/H₂O80N-Heterocyclic Carbene (NHC) pre-catalyst, offers high stability.

Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. C-Cl bond oxidative addition is too slow. 3. Insufficiently anhydrous conditions.1. Use a more active, bulky, electron-rich ligand (e.g., SPhos, XPhos).[11] 2. Increase reaction temperature in 10 °C increments. 3. Ensure all solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without sufficient reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[11] 2. Consider using a Pd(0) source like Pd₂(dba)₃.
Protodeboronation 1. Unstable boronic acid. 2. Excess water or prolonged heating. 3. Base is too strong or nucleophilic.1. Use the boronic acid pinacol ester (BPin) derivative instead. 2. Minimize water content and reaction time. 3. Switch to a milder base like K₂CO₃ or KF.[16][17]
Hydrolysis of Aldehyde 1. Strongly basic or aqueous conditions at high temperatures.1. Use a non-aqueous solvent system if possible. 2. Employ a milder base like KF or Cs₂CO₃. 3. Minimize reaction time.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-Fluorobenzaldehyde is a crucial substituted benzaldehyde derivative widely utilized as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Notably, it is a building block in the production of antifungal agents such as Voriconazole.[1][2][3][4][5] The precise and accurate quantification of this compound is of paramount importance in drug development and manufacturing. It ensures reaction efficiency, monitors process-related impurities, and guarantees the quality, safety, and efficacy of the final drug substance.

These application notes provide detailed, robust analytical methodologies for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are presented, offering high sensitivity, specificity, and reliability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Chemical Formula C₇H₄ClFO[6][7]
Molecular Weight 158.56 g/mol [6][7][8]
CAS Number 84194-30-9[6][7][8]
Appearance Off-white to white solid/crystal[9]
Melting Point 60-63 °C[8][9]
Boiling Point 207.2 ± 20.0 °C at 760 mmHg[8]
Solubility Soluble in organic solvents like acetonitrile, dichloromethane, and methanol.[10][11][12]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[10][11][12] Coupling it with a mass spectrometer provides excellent sensitivity and specificity, allowing for unambiguous identification and quantification, even in complex matrices. This method is adapted from established protocols for structurally similar halogenated benzaldehydes.[12]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification ref_std Reference Standard stock Stock Solution (1000 µg/mL) ref_std->stock solvent GC-grade Solvent (e.g., Acetonitrile) solvent->stock sample_prep Sample Solution (Dilute & Vortex) solvent->sample_prep sample Test Sample sample->sample_prep working_std Working Standards (Serial Dilution) stock->working_std injection Inject 1 µL into GC System working_std->injection Calibrants sample_prep->injection Analytes separation Chromatographic Separation (DB-624 Column) injection->separation detection Mass Spectrometry (SIM Mode) separation->detection integration Peak Area Integration detection->integration cal_curve Calibration Curve (Area vs. Concentration) integration->cal_curve quantification Calculate Sample Concentration cal_curve->quantification

Caption: Workflow for GC-MS quantification of this compound.

Protocol: GC-MS Quantification

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • GC-grade acetonitrile or dichloromethane

  • High-purity helium (carrier gas)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).

  • GC Column: A mid-polarity column such as a J&W DB-624 (30 m x 0.25 mm, 1.4 µm) is recommended for good peak shape and separation from potential impurities.[11][12]

3. Preparation of Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the test sample and dissolve it in acetonitrile to achieve an expected concentration within the calibration range. Vortex to ensure homogeneity.

4. GC-MS Conditions:

ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume 1.0 µLStandard volume for good sensitivity without overloading the column.
Split Ratio 20:1Prevents column overloading while transferring a representative portion of the sample.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (constant flow)Optimal flow for balancing separation speed and efficiency for this column dimension.
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 220 °C, hold for 5 minThe initial hold ensures sharp peaks. The ramp allows for efficient separation from other components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring characteristic ions.
Monitored Ions m/z 158 (M+), 157, 129m/z 158 is the molecular ion. Other fragments provide confirmation.

5. Data Analysis and System Suitability:

  • Identification: The retention time of the analyte peak in the sample chromatogram must match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the primary ion (m/z 158) against the concentration of the working standards. The concentration of the sample is determined using the linear regression equation derived from this curve.

  • System Suitability: For the 10 µg/mL standard, the relative standard deviation (%RSD) for six replicate injections should be ≤ 2.0%.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is a versatile and widely accessible technique suitable for compounds that may not be ideal for GC or for laboratories where GC-MS is unavailable.[10][11] For benzaldehydes, which possess a chromophore, UV detection is straightforward. A reversed-phase C18 column is typically effective for separating such moderately polar compounds from non-polar and more polar impurities.[13]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification ref_std Reference Standard stock Stock Solution (1000 µg/mL) ref_std->stock diluent Diluent (Acetonitrile:Water) diluent->stock sample_prep Sample Solution (Dilute & Filter) diluent->sample_prep sample Test Sample sample->sample_prep working_std Working Standards (Serial Dilution) stock->working_std injection Inject 20 µL into HPLC System working_std->injection Calibrants sample_prep->injection Analytes separation Isocratic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Area Integration detection->integration cal_curve Calibration Curve (Area vs. Concentration) integration->cal_curve quantification Calculate Sample Concentration cal_curve->quantification

Caption: Workflow for HPLC quantification of this compound.

Protocol: HPLC Quantification

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • HPLC Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is a suitable choice.[13]

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Degas before use.

  • Sample Diluent: Use the mobile phase as the diluent.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 1, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.[13]

  • Sample Preparation: Prepare a sample solution in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[13]

4. HPLC Conditions:

ParameterValueRationale
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides good retention and peak shape for the analyte on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Injection Volume 20 µLA typical volume for achieving good sensitivity.
Detection Wavelength 254 nmBenzaldehydes exhibit strong absorbance at this wavelength, providing good signal.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.

5. Data Analysis and System Suitability:

  • Identification: The retention time of the analyte in the sample must correspond to that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use the resulting linear equation to calculate the concentration in the test samples.

  • System Suitability: The tailing factor for the this compound peak should be ≤ 1.5, and the %RSD for six replicate injections of a mid-range standard should be ≤ 2.0%.

Method Validation and Quality Control

For both GC-MS and HPLC methods, a full validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:

Validation ParameterAcceptance CriteriaRationale
Specificity The method must be able to resolve the analyte peak from impurities and degradation products.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response.[11][14]
Precision (%RSD) ≤ 2.0% for repeatability and intermediate precision.Ensures the method produces consistent results.
Accuracy (% Recovery) Typically 98.0 - 102.0%Measures the closeness of the experimental value to the true value.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.[14]

Conclusion

The GC-MS and HPLC-UV methods detailed in these application notes provide robust and reliable frameworks for the accurate quantification of this compound. The choice between the two techniques will depend on the specific laboratory instrumentation available, sample matrix complexity, and the required sensitivity. It is imperative that the chosen method undergoes a thorough validation to ensure its suitability for the intended purpose, thereby guaranteeing the quality and consistency of data in research and manufacturing environments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-Fluorobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are actively working with this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route and mitigate the formation of unwanted side products.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation commonly involves the formylation of 1-chloro-4-fluorobenzene or the oxidation of the corresponding benzyl alcohol. While seemingly straightforward, these reactions are often plagued by side reactions that can complicate purification and reduce overall yield. This guide provides expert insights into identifying and resolving these common issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Formation of Dichlorofluorobenzene Isomers

  • Question: During the formylation of 1-chloro-4-fluorobenzene using methods like the Vilsmeier-Haack reaction, I've observed the formation of dichlorofluorobenzene byproducts in my crude NMR. What is causing this, and how can I prevent it?

  • Answer: The formation of dichlorofluorobenzene isomers is a common side reaction, particularly under harsh Vilsmeier-Haack conditions. The Vilsmeier reagent (formed from DMF and an acid chloride like POCl₃ or SOCl₂) is a potent electrophile. The issue arises from the chlorinating potential of the reagent system itself.

    • Mechanism: In the Vilsmeier-Haack reaction, excess activating agent (e.g., phosphorus oxychloride) can lead to side reactions. Phosphorus oxychloride can act as a source of chloride ions, which can participate in electrophilic aromatic substitution, especially at elevated temperatures, leading to the formation of dichlorinated byproducts. The electron-donating nature of the fluorine and chlorine substituents on the starting material, 1-chloro-4-fluorobenzene, can activate the ring towards further electrophilic attack.

    • Preventative Measures:

      • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum effective amount of DMF and the activating agent.

      • Temperature Management: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent to the substrate. This disfavors the higher activation energy pathway of the chlorination side reaction.

      • Choice of Activating Agent: Consider using oxalyl chloride instead of phosphorus oxychloride or thionyl chloride. Oxalyl chloride often leads to cleaner reactions with fewer chlorinated byproducts.

Issue 2: Over-oxidation to 2-Chloro-5-Fluorobenzoic Acid

  • Question: I'm synthesizing this compound by oxidizing 2-Chloro-5-Fluorobenzyl alcohol, but a significant portion of my product is being over-oxidized to the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?

  • Answer: Over-oxidation is a frequent challenge when preparing aldehydes from primary alcohols. The choice of oxidant and reaction conditions are critical for stopping the reaction at the aldehyde stage.

    • Underlying Cause: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the intermediate aldehyde to the more stable carboxylic acid. Milder, more selective oxidizing agents are required.

    • Recommended Protocols & Solutions:

      • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). The low temperature and mild nature of the oxidant make it highly selective for the formation of aldehydes.

      • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. It is known for its high efficiency and simple work-up.

      • Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this transformation and is generally effective. However, it is a chromium-based reagent, which presents disposal and toxicity concerns.

    Experimental Protocol: Dess-Martin Periodinane Oxidation

    • Dissolve 2-Chloro-5-Fluorobenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Incomplete Formylation or Low Yield

  • Question: My formylation reaction of 1-chloro-4-fluorobenzene is resulting in a low yield of the desired this compound, with a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete formylation can stem from several factors, including insufficient activation of the formylating agent, poor reactivity of the substrate, or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the formylating agent precursors (e.g., DMF, POCl₃) are of high purity and anhydrous. Moisture can quench the active Vilsmeier reagent.

      • Reaction Time and Temperature: While low temperatures are crucial to prevent side reactions, insufficient reaction time or temperature may lead to incomplete conversion. A careful balance is needed. Consider a gradual warming of the reaction mixture after the initial addition at low temperature.

      • Alternative Formylation Methods: If the Vilsmeier-Haack reaction proves inefficient, consider alternative methods such as the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid catalyst like TiCl₄ or SnCl₄. This method can be effective for less reactive aromatic substrates.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected regioselectivity of the formylation of 1-chloro-4-fluorobenzene?

    • A1: The formylation will primarily occur at the position ortho to the fluorine atom and para to the chlorine atom. This is because fluorine is a stronger ortho, para-director than chlorine. The major product will be this compound. However, minor amounts of the other isomer, 3-Chloro-4-Fluorobenzaldehyde, may be formed.

  • Q2: What are the best analytical techniques to identify the common side products?

    • A2:

      • NMR Spectroscopy (¹H and ¹⁹F): This is the most powerful tool. The proton and fluorine NMR spectra will clearly distinguish between the desired product and isomers or byproducts based on chemical shifts and coupling constants.

      • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components of the crude reaction mixture and identifying them by their mass-to-charge ratio and fragmentation patterns.

      • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and identify the presence of multiple components in the reaction mixture.

  • Q3: Are there any specific safety precautions to consider during the synthesis?

    • A3: Yes. Many of the reagents used are hazardous.

      • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

      • Oxalyl Chloride: This is also highly corrosive and toxic.

      • Chromium Reagents (e.g., PCC): These are carcinogenic and require specialized waste disposal procedures.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and a common side reaction.

G cluster_main Desired Vilsmeier-Haack Reaction A 1-Chloro-4-fluorobenzene C Iminium Salt Intermediate A->C + B Vilsmeier Reagent (DMF/POCl3) B->C + E This compound C->E -> D Hydrolysis D->E ->

Caption: Desired Vilsmeier-Haack formylation pathway.

G cluster_side Side Reaction: Over-oxidation A 2-Chloro-5-fluorobenzyl alcohol C This compound (Intermediate) A->C + Oxidant B Strong Oxidant (e.g., KMnO4) D 2-Chloro-5-fluorobenzoic acid (Side Product) C->D + Oxidant (fast)

Caption: Over-oxidation side reaction pathway.

Quantitative Data Summary

Table 1: Comparison of Oxidizing Agents for 2-Chloro-5-Fluorobenzyl Alcohol

Oxidizing AgentTypical Yield of AldehydeCommon Side ProductsReaction Conditions
Dess-Martin Periodinane>90%MinimalRoom Temperature, DCM
Swern Oxidation85-95%Minimal-78 °C, DCM
PCC70-85%Over-oxidation product, tarRoom Temperature, DCM
KMnO₄<20%Primarily carboxylic acidVaries

Technical Support Center: Overcoming Low Yield in the Synthesis of 2-Chloro-5-Fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-Fluorobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their synthetic routes. As a key building block in the pharmaceutical and agrochemical industries, optimizing the synthesis of this compound is crucial for efficient research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound derivatives can often be traced back to a few critical areas. This section is formatted in a question-and-answer style to directly address common problems.

Question 1: My formylation of 1-chloro-4-fluorobenzene is resulting in a complex mixture of isomers and low yield of the desired this compound. What is causing this and how can I improve regioselectivity?

Answer: This is a frequent challenge. The formylation of 1-chloro-4-fluorobenzene can proceed via several methods, with the Vilsmeier-Haack reaction and ortho-lithiation being two common approaches.[2] The issue of poor regioselectivity arises from the competing directing effects of the chloro and fluoro substituents.

Potential Causes & Solutions:

  • Vilsmeier-Haack Reaction Issues: The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from a substituted amide (like DMF) and phosphorus oxychloride, is a powerful tool for formylating electron-rich arenes.[3][4] However, the reactivity of 1-chloro-4-fluorobenzene is modest, which can lead to low conversion and side reactions.

    • Causality: The Vilsmeier reagent is a relatively weak electrophile.[5] For the reaction to proceed efficiently, the aromatic ring must be sufficiently electron-rich. The deactivating nature of the halogens on 1-chloro-4-fluorobenzene can hinder the reaction.

    • Troubleshooting:

      • Reaction Temperature: The temperature for a Vilsmeier-Haack reaction is substrate-dependent and can range from below 0°C to 80°C.[6] Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.

      • Stoichiometry of Vilsmeier Reagent: Ensure an adequate excess of the Vilsmeier reagent is used to drive the reaction to completion.

      • Hydrolysis Workup: The final step is the hydrolysis of an iminium ion intermediate.[4] Ensure the aqueous workup is performed correctly to convert the intermediate to the final aldehyde product.

  • Ortho-Lithiation Challenges: Ortho-lithiation offers a more direct route to the desired isomer but is highly sensitive to reaction conditions.[7]

    • Causality: This method relies on the directed ortho-metalation of 1-chloro-4-fluorobenzene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[8] Incomplete lithiation or side reactions with the organolithium reagent can drastically reduce yields.

    • Troubleshooting:

      • Anhydrous Conditions: Grignard and organolithium reactions are notoriously sensitive to moisture.[9] Ensure all glassware is flame-dried, and solvents are rigorously anhydrous.

      • Low Temperatures: These reactions are typically performed at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the organometallic intermediate.[7][10]

      • Reagent Quality: Use freshly titrated n-butyllithium or other strong lithium bases to ensure accurate stoichiometry.[10] The quality of the starting 1-chloro-4-fluorobenzene is also critical.[11][12][13]

Question 2: I am attempting a Grignard-based synthesis, but the reaction is sluggish and the yield is poor. What are the likely failure points?

Answer: Grignard reactions are a classic method for forming carbon-carbon bonds and can be adapted for the synthesis of this compound derivatives.[14] However, their success is highly dependent on meticulous experimental technique.[9]

Potential Causes & Solutions:

  • Initiation Failure: The formation of the Grignard reagent is the most critical and often the most challenging step.

    • Causality: A passive layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.

    • Troubleshooting:

      • Activation of Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[15]

      • Anhydrous Solvents: The presence of even trace amounts of water will quench the Grignard reagent.[9] Use freshly distilled, anhydrous ethers like THF or diethyl ether.

      • Co-solvent/Initiator: For less reactive aryl chlorides, the addition of a more reactive halide like bromobenzene can help initiate the reaction.[15]

  • Low Reactivity of Aryl Chloride: Aryl chlorides are less reactive than the corresponding bromides or iodides in forming Grignard reagents.

    • Causality: The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to magnesium.

    • Troubleshooting:

      • Use of "Turbo-Grignards": Consider using iPrMgCl·LiCl, a "turbo-Grignard" reagent, which can facilitate the metal-halogen exchange with less reactive aryl halides.[14]

      • Higher Temperatures: While initiation may require gentle heating, the reaction can sometimes be driven to completion by refluxing in THF.[15]

Question 3: My final product is impure, and I'm losing a significant amount during purification. What are the best practices for purifying this compound derivatives?

Answer: Purification is a critical step where significant yield loss can occur. The aldehyde group is susceptible to oxidation, and isomeric impurities can be difficult to separate.[16]

Potential Causes & Solutions:

  • Oxidation to Carboxylic Acid: The aldehyde can be air-oxidized to the corresponding benzoic acid, especially during workup and purification.

    • Causality: Aldehydes are prone to oxidation, a process that can be accelerated by heat and the presence of impurities.[17]

    • Troubleshooting:

      • Aqueous Wash: Wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic benzoic acid impurities.[16]

      • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

      • Storage: Store the purified aldehyde in a cool, dark place, and consider adding a radical inhibitor like BHT.[16]

  • Distillation and Recrystallization Issues: Both distillation and recrystallization can lead to product loss if not optimized.

    • Causality: Overheating during distillation can cause decomposition, while improper solvent choice in recrystallization can lead to poor recovery.[16]

    • Troubleshooting for Distillation:

      • Vacuum Distillation: Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[16]

      • Even Heating: Use a heating mantle and stir bar to ensure even heating and prevent bumping.[16]

    • Troubleshooting for Recrystallization:

      • Solvent Selection: Choose a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals.[16]

      • Minimize Washing: Wash the collected crystals with a minimal amount of cold solvent to reduce loss.[16]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? A1: The main industrial route involves the oxidation of 2-chloro-5-fluorotoluene.[18] Other common laboratory-scale methods include the formylation of 1-chloro-4-fluorobenzene via ortho-lithiation or the Vilsmeier-Haack reaction, and routes involving Grignard reagents.[2][7]

Q2: Why is the aldehyde functional group so reactive and what precautions should be taken? A2: The aldehyde group is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon.[19] It is also prone to oxidation to a carboxylic acid.[16] Therefore, reactions involving aldehydes should be carried out with careful control of nucleophiles and exposure to oxygen, especially during workup and purification.

Q3: What are the safety considerations when working with the reagents for this synthesis? A3: Many of the reagents used are hazardous. Organolithium reagents like n-butyllithium are pyrophoric.[9] Phosphorus oxychloride is corrosive and reacts violently with water.[4] Grignard reagents are highly reactive and water-sensitive.[9] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Optimized Experimental Protocol: Ortho-lithiation Route

This protocol details a reliable method for the synthesis of this compound via ortho-lithiation of 1-chloro-4-fluorobenzene.

Materials:

  • 1-chloro-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70°C. After the addition is complete, allow the reaction to stir at -78°C for another 2 hours.

  • Quenching: Slowly warm the reaction mixture to 0°C and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

IV. Visualization of Synthetic Pathways

Comparative Workflow of Synthesis Routes

cluster_start Starting Materials cluster_routes Synthesis Routes cluster_product Product 1-Chloro-4-fluorobenzene 1-Chloro-4-fluorobenzene Ortho-lithiation & Formylation Ortho-lithiation & Formylation 1-Chloro-4-fluorobenzene->Ortho-lithiation & Formylation Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 1-Chloro-4-fluorobenzene->Vilsmeier-Haack Reaction 2-Chloro-5-fluorotoluene 2-Chloro-5-fluorotoluene Oxidation Oxidation 2-Chloro-5-fluorotoluene->Oxidation This compound This compound Ortho-lithiation & Formylation->this compound Vilsmeier-Haack Reaction->this compound Oxidation->this compound

Caption: Key synthetic pathways to this compound.

Troubleshooting Decision Tree for Low Yield

Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Ensure Anhydrous Conditions Ensure Anhydrous Conditions Side Reactions->Ensure Anhydrous Conditions Control Temperature Carefully Control Temperature Carefully Side Reactions->Control Temperature Carefully Optimize Distillation/Recrystallization Optimize Distillation/Recrystallization Purification Loss->Optimize Distillation/Recrystallization Prevent Product Oxidation Prevent Product Oxidation Purification Loss->Prevent Product Oxidation

Caption: A decision tree for troubleshooting low product yield.

V. Quantitative Data Summary

Synthetic RouteKey ReagentsTypical Yield RangeKey Challenges
Ortho-lithiation 1-Chloro-4-fluorobenzene, n-BuLi, DMF60-80%Requires strictly anhydrous conditions and low temperatures.[7]
Vilsmeier-Haack 1-Chloro-4-fluorobenzene, DMF, POCl₃40-60%Lower reactivity of substrate; potential for isomeric impurities.[3][4]
Oxidation 2-Chloro-5-fluorotoluene, Oxidant70-90%Can be a multi-step process; may require harsh conditions.[18]
Grignard Reaction Halogenated Precursor, Mg, Formylating Agent50-70%Difficult initiation with aryl chlorides; moisture sensitive.[7][9]

VI. References

  • The Chemical Reactivity of this compound in Synthesis. (n.d.). Retrieved from Google Search.

  • A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from Google Search.

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. (n.d.). Retrieved from Google Search.

  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from Google Search.

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from Google Search.

  • Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde Derivatives - Benchchem. (n.d.). Retrieved from Google Search.

  • Troubleshooting low yield in sinapaldehyde chemical synthesis. - Benchchem. (n.d.). Retrieved from Google Search.

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from Google Search.

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019, May 15). Retrieved from --INVALID-LINK--

  • Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from Google Search.

  • preventing decomposition of Benzalazine during synthesis - Benchchem. (n.d.). Retrieved from Google Search.

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from Google Search.

  • Grignard Chemistry - Vapourtec. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from --INVALID-LINK--

  • CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14). Retrieved from --INVALID-LINK--

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Grignard addition to aldehyde via chlorobenzene metalation - ChemSpider Synthetic Pages. (2012, May 14). Retrieved from --INVALID-LINK--

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Functionally Substituted Benzaldehydes. (n.d.). Retrieved from Google Search.

  • Any ideas for that retrosynthesis? (Product: Benzaldehyde) : r/OrganicChemistry - Reddit. (2018, March 24). Retrieved from --INVALID-LINK--

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from Google Search.

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14). Retrieved from --INVALID-LINK--

  • This compound - Achmem. (n.d.). Retrieved from --INVALID-LINK--

  • The Pharmaceutical Applications of this compound. (2025, October 10). Retrieved from Google Search.

  • This compound - Crescent Chemical Company. (n.d.). Retrieved from --INVALID-LINK--

  • 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Chloro-2-fluorobenzaldehyde 96515-79-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--

  • 1-Chloro-4-fluorobenzene - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • 1-Chloro-4-fluorobenzene | 352-33-0 - ChemicalBook. (2025, September 25). Retrieved from --INVALID-LINK--

  • 1-Chloro-4-fluorobenzene 98 352-33-0 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 1-(4-chlorobutyl)-4-fluorobenzene synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • 96515-79-6 Cas No. | 5-Chloro-2-fluorobenzaldehyde - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Chloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical and agrochemical intermediate.[1][2] Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: Vilsmeier-Haack Formylation of 1-Chloro-4-fluorobenzene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4] In this case, 1-chloro-4-fluorobenzene is reacted with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[4][5]

Low yields in a Vilsmeier-Haack reaction can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Reagents:

    • DMF: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness. If your DMF has a fishy odor, it is likely degraded and should be replaced with a fresh, anhydrous grade.

    • POCl₃: Ensure the phosphoryl chloride is fresh and has not been exposed to moisture, which can lead to its decomposition.

  • Formation of the Vilsmeier Reagent:

    • Precipitation Issues: During the dropwise addition of POCl₃ to DMF, a precipitate (the Vilsmeier reagent) will form.[6] If this precipitate becomes too thick, it can trap the magnetic stir bar, leading to inefficient mixing.[6] To mitigate this, consider using a more robust mechanical stirrer or slightly increasing the volume of the solvent to maintain a stirrable slurry.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of POCl₃ to prevent side reactions and degradation of the reagent.[4]

  • Reaction Conditions:

    • Reaction Temperature: The optimal temperature for the formylation step depends on the reactivity of the substrate. For a moderately activated substrate like 1-chloro-4-fluorobenzene, the reaction may require heating after the initial addition at low temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature. A temperature range from room temperature up to 80°C might be necessary.[5]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts.

The formylation of 1-chloro-4-fluorobenzene can potentially yield two isomers: the desired this compound and the undesired 4-chloro-2-fluorobenzaldehyde. The regioselectivity is governed by the directing effects of the chloro and fluoro substituents.

  • Understanding Directing Effects: Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution.[7] However, the formylation will preferentially occur at the position that is most activated and sterically accessible. In 1-chloro-4-fluorobenzene, the positions ortho to the fluorine (and meta to the chlorine) are electronically favored.

  • Controlling Regioselectivity:

    • Steric Hindrance: The Vilsmeier reagent is a bulky electrophile.[8] This steric bulk generally favors substitution at the less hindered para position relative to a substituent. In this specific case, the formylation occurs ortho to the fluorine and meta to the chlorine.

    • Solvent Effects: The choice of solvent can sometimes influence the isomer ratio. While DMF is the standard, exploring other non-coordinating solvents might offer some control, although this is less common in Vilsmeier-Haack reactions.

Synthesis Route 2: Oxidation of 2-Chloro-5-fluorotoluene

An alternative and common industrial approach is the oxidation of the corresponding methyl group on 2-chloro-5-fluorotoluene.[9] This is typically a two-step process involving side-chain chlorination followed by hydrolysis.[9][10]

The goal of the side-chain chlorination is to form 2-chloro-5-fluorobenzal chloride, which is then hydrolyzed to the aldehyde.

  • Reaction Control:

    • Initiator and Light Source: This is a free-radical reaction, often initiated by UV light or a radical initiator.[10] The intensity of the light source and the concentration of the initiator can affect the reaction rate and selectivity.

    • Chlorine Gas Flow: The rate of chlorine gas addition should be carefully controlled. A slow and steady flow is generally preferred to avoid over-chlorination.

    • Monitoring the Reaction: The reaction progress must be closely monitored by GC to track the relative concentrations of the starting material, and the mono-, di-, and tri-chlorinated products. The reaction should be stopped when the concentration of the desired dichloromethyl intermediate is maximized.

The hydrolysis of the 2-chloro-5-fluorobenzal chloride is a critical step that requires careful control to achieve a high yield of the aldehyde without over-oxidation to the carboxylic acid.[9]

  • Hydrolysis Conditions:

    • Catalyst: While strong acids like sulfuric acid can be used, they are corrosive.[11] Iron-based solid superacids have been shown to be effective catalysts for this hydrolysis.[11]

    • Water Addition: The slow, dropwise addition of water to the heated chlorinated mixture is crucial.[11] This maintains a controlled reaction rate and prevents localized overheating.

    • Temperature: The hydrolysis is typically carried out at an elevated temperature, often between 100-200 °C.[11] The optimal temperature should be determined experimentally to ensure complete conversion without promoting side reactions.

  • Work-up Procedure:

    • Neutralization: After the hydrolysis is complete, the reaction mixture should be cooled and neutralized with an alkaline solution (e.g., sodium carbonate or sodium hydroxide) to a pH of ≥ 8.[11] This step is important for quenching the reaction and aiding in the separation of the organic product.

Purification of this compound

Achieving high purity is essential, and several methods can be employed, often in combination.

  • Suspension/Slurry Method: This is a highly effective technique for separating isomers.[2][12]

    • The crude product is suspended in a solvent or a solvent mixture where the desired this compound has low solubility, while the isomeric byproduct is more soluble.[2][12]

    • The suspension is stirred for a period to allow the undesired isomer to dissolve.

    • The solid, purified product is then isolated by filtration.[2][12]

    • Effective Solvent Systems: Mixtures of methanol/water or acetone/water have been shown to be effective for similar compounds.[2]

  • Recrystallization: While a standard technique, it may be less effective if the isomers have similar solubilities. Careful solvent screening is necessary to find a system that provides good separation.

  • Distillation: If the boiling points of the aldehyde and its impurities are sufficiently different, vacuum distillation can be an effective purification method.

Data & Protocols at a Glance

ParameterVilsmeier-Haack FormylationSide-Chain Chlorination & Hydrolysis
Starting Material 1-Chloro-4-fluorobenzene2-Chloro-5-fluorotoluene
Key Reagents DMF, POCl₃Chlorine gas, Water
Catalyst N/AIron-based solid superacid (for hydrolysis)
Typical Temp. 0 °C to 80 °C100-200 °C (for hydrolysis)
Key Challenges Reagent purity, Isomer formationControl of chlorination, Over-oxidation

Experimental Workflow Diagrams

Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Precipitate) DMF->Vilsmeier Add POCl₃ dropwise at 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartMat 1-Chloro-4-fluorobenzene StartMat->ReactionMix Heat Heat & Stir (Monitor by TLC/GC) ReactionMix->Heat Quench Aqueous Work-up (e.g., NaOAc solution) Heat->Quench Extract Extraction Quench->Extract Purify Purification (Slurry/Distillation) Extract->Purify Product Pure 2-Chloro-5- Fluorobenzaldehyde Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Oxidation Synthesis Workflow

Oxidation_Workflow cluster_0 Side-Chain Chlorination cluster_1 Hydrolysis cluster_2 Work-up & Purification Toluene 2-Chloro-5-fluorotoluene Chlorination Chlorination (Cl₂, UV light) Toluene->Chlorination Monitor by GC Intermediates Chlorinated Intermediates Chlorination->Intermediates Hydrolysis Hydrolysis Intermediates->Hydrolysis CrudeAldehyde Crude Aldehyde Hydrolysis->CrudeAldehyde Catalyst Solid Acid Catalyst + Water (dropwise) Catalyst->Hydrolysis 100-200 °C Neutralize Neutralization (Alkali solution, pH ≥ 8) CrudeAldehyde->Neutralize Extract Extraction Neutralize->Extract Purify Purification (Distillation) Extract->Purify Product Pure 2-Chloro-5- Fluorobenzaldehyde Purify->Product

Caption: Workflow for the synthesis of this compound via oxidation.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-Fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and answer frequently asked questions related to the synthesis and subsequent reactions of this versatile intermediate.

Introduction to this compound

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzaldehyde in nucleophilic addition reactions.[1] This guide will explore the optimization of its synthesis and its application in several common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich or moderately activated aromatic rings.[2][3] For the synthesis of this compound, the starting material would be 1-chloro-4-fluorobenzene. The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[4]

Q2: What are the critical parameters to control during the Vilsmeier-Haack synthesis?

A2: The key to a successful Vilsmeier-Haack reaction is the careful control of stoichiometry and temperature. The Vilsmeier reagent is a weak electrophile, so the reaction may require heating to proceed at a reasonable rate.[4] However, excessive heat can lead to the formation of side products. The molar ratio of the formylating agent to the substrate is also crucial and often requires optimization.

Q3: I am observing low yields in my Grignard reaction with this compound. What are the likely causes?

A3: Low yields in Grignard reactions with aromatic aldehydes can stem from several factors:

  • Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source. Ensure all glassware is oven-dried and solvents are anhydrous.[5][6]

  • Impure Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which will inhibit the formation of the Grignard reagent. Activating the magnesium with a small crystal of iodine is recommended.[5]

  • Side Reactions: Enolization of the aldehyde can occur if the Grignard reagent is particularly bulky or if the reaction temperature is too high.[6] Additionally, the Grignard reagent can act as a reducing agent, leading to the formation of an alcohol corresponding to the reduction of the aldehyde.

Q4: My Wittig reaction is not going to completion, and I have a lot of unreacted aldehyde. How can I improve the conversion?

A4: Incomplete Wittig reactions are a common issue. Here are some troubleshooting steps:

  • Base Strength: The choice of base is critical for the quantitative formation of the ylide. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary.[7][8]

  • Ylide Formation Time and Temperature: Ensure the phosphonium salt has completely reacted with the base to form the ylide before adding the aldehyde. This is often indicated by a distinct color change.[7]

  • Aldehyde Purity: Impurities in the this compound can interfere with the reaction.

Q5: What are the common impurities I should look for in my this compound starting material?

A5: Common impurities can include unreacted starting materials from the synthesis, such as 1-chloro-4-fluorobenzene, and isomeric byproducts.[9] Depending on the purification method, residual solvents may also be present. It is advisable to check the purity of the aldehyde by GC or HPLC before use.[10]

Troubleshooting Guides

Synthesis of this compound via Vilsmeier-Haack Reaction
Problem Potential Cause(s) Troubleshooting Steps Expected Outcome
Low or no product formation Inactive Vilsmeier reagent; Low reactivity of the substrate.Ensure anhydrous conditions and high-purity reagents (DMF, POCl₃). Increase the reaction temperature in increments (e.g., from room temperature to 60-80°C).[4]Improved conversion of the starting material.
Formation of a dark, tarry reaction mixture Reaction temperature is too high; Presence of impurities.Run the reaction at a lower temperature. Purify the starting 1-chloro-4-fluorobenzene before use.A cleaner reaction profile with fewer side products.
Difficult work-up and product isolation Incomplete hydrolysis of the iminium intermediate.Ensure the reaction mixture is thoroughly quenched with water and stirred for a sufficient time to allow for complete hydrolysis.[2]Easier extraction and purification of the final product.
Grignard Reaction with this compound
Problem Potential Cause(s) Troubleshooting Steps Expected Outcome
Reaction fails to initiate Inactive magnesium surface; Wet solvent or glassware.Activate magnesium with a small crystal of iodine or by gentle heating.[5] Ensure all glassware is flame-dried and solvents are freshly distilled from a suitable drying agent.[6]Successful formation of the Grignard reagent, often indicated by a color change and gentle refluxing of the solvent.
Low yield of the desired alcohol Competing side reactions (e.g., reduction, enolization); Inaccurate Grignard reagent concentration.Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0°C) to minimize side reactions.[5] Titrate the Grignard reagent before use to determine its exact concentration.[6]Increased yield of the desired secondary or tertiary alcohol.
Formation of Wurtz coupling products High local concentration of the alkyl halide during Grignard formation.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.[6]Minimized formation of symmetrical coupling byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq.).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

2. Formylation Reaction:

  • Add 1-chloro-4-fluorobenzene (1.0 eq.) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

3. Work-up and Purification:

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Synthetic Pathways

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material 1-Chloro-4-fluorobenzene Starting_Material->Iminium_Intermediate 60-80°C Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Purification Purification (Distillation/Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

General Scheme for Reactions of this compound

Reactions_of_Aldehyde cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_reductive_amination Reductive Amination Aldehyde This compound Secondary_Alcohol Secondary/Tertiary Alcohol Aldehyde->Secondary_Alcohol Alkene Alkene Aldehyde->Alkene Substituted_Amine Substituted Amine Aldehyde->Substituted_Amine Grignard_Reagent R-MgX Grignard_Reagent->Secondary_Alcohol Wittig_Reagent Ph₃P=CHR Wittig_Reagent->Alkene Amine R₂NH Amine->Substituted_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Substituted_Amine

Caption: Common synthetic transformations of this compound.

References

Technical Support Center: Purification of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. For halogenated benzaldehydes, impurities typically fall into several categories:

  • Unreacted Starting Materials & Intermediates: Syntheses often involve the oxidation or halogenation of a toluene precursor.[1] For instance, if synthesizing from a substituted toluene, you may find residual starting material or incompletely halogenated intermediates.

  • Isomeric Impurities: During formylation or other aromatic substitution reactions, the formation of ortho, meta, and para isomers can occur.[2] The presence of isomeric starting materials will directly lead to isomeric impurities in the final product.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, especially if exposed to air at high temperatures. The most common oxidation byproduct is the corresponding 2-chloro-5-fluorobenzoic acid.

  • Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic traces, or upon prolonged heating. This often manifests as a non-volatile, oily, or solid residue.[2]

  • Residual Solvents: Solvents used during the reaction or work-up (e.g., toluene, ethers, chlorinated solvents) may be present.

Q2: What are the key physical properties I should know for planning a purification strategy?

A2: Understanding the physical properties of your target compound is the foundation of an effective purification plan.

PropertyValueSource
CAS Number 84194-30-9[3]
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol [4]
Appearance Off-white to white crystalline solid[5]
Melting Point 60-63 °C[5]
Boiling Point 115 °C at 8 mmHg[6]
Solubility Insoluble in water; likely soluble in common organic solvents like ethanol, ethyl acetate, and chloroform.

The compound's solid nature and defined melting point make recrystallization a viable primary purification method. Its relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition.[2]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities. A reversed-phase C18 column with a UV detector is highly effective.[7][8]

  • Gas Chromatography (GC): Ideal for detecting volatile impurities like residual solvents and for profiling impurities with sufficient thermal stability and volatility.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can help identify and quantify impurities if their signals are resolved from the product peaks.[9]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My product has a low/broad melting point after initial synthesis and work-up.
  • Likely Cause: This is a classic indicator of significant impurity content. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.

  • Troubleshooting Workflow:

G start Low / Broad Melting Point check_acid Is the impurity acidic? (e.g., 2-chloro-5-fluorobenzoic acid) start->check_acid wash_bicarb Perform Aqueous Wash: Dissolve crude in an immiscible organic solvent (e.g., EtOAc). Wash with saturated NaHCO₃ solution. check_acid->wash_bicarb Yes check_nonpolar Are impurities non-polar? (e.g., unreacted starting material) check_acid->check_nonpolar No / Unsure re_isolate Dry organic layer (Na₂SO₄), filter, and evaporate solvent. Re-check melting point. wash_bicarb->re_isolate re_isolate->check_nonpolar Still Impure final_product High Purity Product: Sharp Melting Point re_isolate->final_product Success recrystallize Perform Recrystallization: Choose a suitable solvent system (e.g., Hexane/Ethyl Acetate). check_nonpolar->recrystallize Likely distill Consider Vacuum Distillation: If impurities are non-volatile or have very different boiling points. check_nonpolar->distill Recrystallization Fails recrystallize->final_product distill->final_product

Caption: Troubleshooting low purity based on melting point.

Problem 2: My vacuum distillation is inefficient, resulting in low purity or poor recovery.
  • Likely Cause & Solutions:

    • Co-distillation of Impurities: The boiling points of your product and a key impurity may be too close.

      • Solution: Increase the efficiency of your distillation apparatus. Use a fractionating column (e.g., Vigreux) packed with a suitable material. Ensure a slow, steady distillation rate to allow for proper equilibration.

    • Thermal Decomposition: The compound may be degrading in the distillation flask due to excessive temperature or prolonged heating time.[2]

      • Solution: Ensure you are using a sufficiently low pressure (high vacuum) to decrease the boiling point. The temperature of the heating mantle should be only slightly higher than the vapor temperature. Minimize the time the compound spends at high temperatures.

    • System Leaks: A leak in the vacuum system will prevent you from reaching the target pressure, requiring higher temperatures.

      • Solution: Check all joints and connections. Ensure they are properly sealed with vacuum grease.

Problem 3: Recrystallization results in oiling out or very poor recovery.
  • Likely Cause & Solutions:

    • Oiling Out: The compound is coming out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

      • Solution: Try a lower-boiling point solvent. Add a seed crystal of the pure compound to encourage crystallization.[2] You can also try cooling the solution more slowly or using a two-solvent system (a "good" solvent and a miscible "poor" anti-solvent).

    • Poor Recovery: The compound has significant solubility in the cold solvent, or too much solvent was used.[2]

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a skin, eye, and respiratory irritant.[3][4]

Protocol 1: Purification by Aqueous Base Wash and Recrystallization

This protocol is highly effective for removing acidic impurities like 2-chloro-5-fluorobenzoic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure that may form. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash.[2]

  • Water & Brine Wash: Wash the organic layer once with deionized water, followed by a wash with saturated sodium chloride (brine) solution to aid in the removal of residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, acid-free product.

  • Recrystallization:

    • Transfer the solid to a clean Erlenmeyer flask.

    • Select a suitable solvent system (e.g., a hexane/ethyl acetate mixture). Add a small amount of the more soluble solvent (ethyl acetate) to the solid, and heat gently with stirring.

    • Slowly add the less soluble solvent (hexane) until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold hexane, and dry under vacuum.

Protocol 2: Purification by Vacuum Distillation

This method is best for separating volatile impurities or removing non-volatile baseline material (e.g., polymers).

  • Apparatus Setup: Assemble a clean, dry short-path vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask for smooth boiling.[2]

  • Charge the Flask: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin gently heating the distillation flask with a heating mantle while stirring.

  • Collect Fractions: Monitor the head temperature closely. Collect a small forerun fraction, which may contain lower-boiling impurities. Then, collect the main fraction that distills at a constant temperature (expect ~115 °C at 8 mmHg).[6]

  • Shutdown: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and potential flask implosion.

G cluster_0 Purity Assessment cluster_1 Purification Strategy TLC TLC Analysis GC_HPLC GC / HPLC Analysis Aqueous_Wash Aqueous Wash (Remove Acids/Bases) Aqueous_Wash->TLC Recrystallization Recrystallization (Remove Solids/Isomers) Aqueous_Wash->Recrystallization Distillation Vacuum Distillation (Remove Volatiles/Non-Volatiles) Aqueous_Wash->Distillation Recrystallization->GC_HPLC Chromatography Column Chromatography (Complex Mixtures) Recrystallization->Chromatography If still impure Final_Product Pure Product (>99%) Recrystallization->Final_Product Distillation->GC_HPLC Distillation->Final_Product Chromatography->GC_HPLC Chromatography->Final_Product Crude_Product Crude Product (this compound) Crude_Product->Aqueous_Wash

Caption: General workflow for the purification of this compound.

References

Stability issues of 2-Chloro-5-Fluorobenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability issues of 2-Chloro-5-Fluorobenzaldehyde under reaction conditions.

Technical Support Center: this compound

Welcome to the technical resource center for this compound (CAS 84194-30-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common stability issues and provide practical, field-tested solutions to help you optimize your synthetic routes, improve yields, and ensure the highest purity of your products.

Section 1: Foundational Chemistry & Handling FAQs

This section covers the fundamental properties of this compound that dictate its behavior in chemical reactions.

Question: What are the key reactivity features of this compound?

Answer: The reactivity of this compound is governed by three main structural elements: the aldehyde group, the aromatic ring, and the halogen substituents.

  • The Aldehyde Group (-CHO): This is the primary site for reactivity. The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic attack.[1]

  • Electron-Withdrawing Halogens (Cl, F): Both the chlorine and fluorine atoms are strongly electron-withdrawing. Their combined inductive effect significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic addition reactions compared to unsubstituted benzaldehyde.[2][3]

  • Aromatic Ring: The aldehyde group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. However, the halogen atoms also influence the ring's electron density.[1] The ortho-chloro group can also present some steric hindrance to incoming nucleophiles.

  • Ortho-Chloro Group: The chlorine atom at the ortho position can be a site for nucleophilic aromatic substitution (SNAr), though this typically requires harsh reaction conditions or strong activation.[1]

Question: What are the best practices for handling and storing this compound to ensure its stability?

Answer: To maintain the integrity and purity of this compound, proper handling and storage are critical. Like many benzaldehydes, it can be sensitive to air and light.[4]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[5]Prevents slow oxidation of the aldehyde group to the corresponding carboxylic acid, a common degradation pathway for aldehydes.[4]
Temperature Store in a cool, dry, well-ventilated place.[6] A temperature of <15°C is recommended.[5]Reduces the rate of potential degradation reactions and prevents autoxidation.
Container Keep containers tightly closed in suitable, labeled containers.Prevents exposure to atmospheric moisture and oxygen.
Light Store in a dark area or use an amber bottle.[7]Minimizes the risk of light-induced degradation.
Incompatibilities Keep away from strong bases, oxidizing agents, and reducing agents during storage.[7][8]Prevents unintended and potentially hazardous reactions in storage.

Section 2: Troubleshooting Guide for Common Reaction Types

This section provides specific troubleshooting advice for issues that may arise during common synthetic transformations.

Oxidation Reactions

Question: I am trying to oxidize this compound to 2-Chloro-5-Fluorobenzoic acid, but my yields are low and I see multiple byproducts. What is going wrong?

Answer: Low yields in this oxidation are often due to either incomplete reaction or the formation of side products from overly harsh conditions. The electron-withdrawing nature of the halogens can influence the reaction rate depending on the oxidant used.[3]

Common Issues & Solutions:

  • Incomplete Conversion: The reaction may not have gone to completion. Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before workup.[9]

  • Over-oxidation/Degradation: Some powerful oxidizing agents can cause degradation of the aromatic ring, especially at elevated temperatures.

  • Impurity Formation: Ensure the purity of your starting material. Impurities can interfere with the reaction or generate additional byproducts.

Below is a workflow diagram to help troubleshoot oxidation issues and a reliable protocol using a milder oxidant.

G start Low Yield in Oxidation check_sm Check Reaction Monitor (TLC/GC). Is Starting Material (SM) consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete SM Consumed check_sm->complete Yes solution_incomplete Solution: - Increase reaction time. - Slightly increase temperature (monitor closely). - Check reagent stoichiometry and quality. incomplete->solution_incomplete check_byproducts Analyze Byproducts (LC-MS/GC-MS). Are there signs of degradation? complete->check_byproducts degradation Degradation Detected check_byproducts->degradation Yes no_degradation No Significant Degradation check_byproducts->no_degradation No solution_degradation Solution: - Use a milder oxidizing agent (e.g., NaClO₂). - Lower the reaction temperature. - Reduce reaction time post-completion. degradation->solution_degradation workup_issue Potential Issue: Product loss during workup and purification. Optimize extraction pH and recrystallization solvent. no_degradation->workup_issue G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Pathway: Direct Reduction Aldehyde_Amine Aldehyde + Amine Imine Imine / Iminium Ion Aldehyde_Amine->Imine - H₂O Amine_Product Desired Amine Imine->Amine_Product [Reduction] (e.g., STAB) Aldehyde Aldehyde Alcohol_Byproduct Alcohol Byproduct Aldehyde->Alcohol_Byproduct [Reduction] (e.g., NaBH₄) start This compound start->Aldehyde_Amine start->Aldehyde

References

Technical Support Center: Navigating the Chemistry of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic challenges. As a seasoned application scientist, my goal is to equip you with the knowledge to anticipate and mitigate byproduct formation, ensuring the integrity and efficiency of your reactions.

Introduction to the Reactivity of this compound

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily governed by the electrophilic aldehyde group, which is susceptible to nucleophilic attack. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring further activates the aldehyde functionality.[1] However, these same electronic and steric factors can also lead to the formation of undesired byproducts. This guide will address the most common side reactions and provide strategies for their prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the problem.

Issue 1: Formation of 2-Chloro-5-fluorobenzoic Acid

Question: I am observing the formation of a significant amount of 2-chloro-5-fluorobenzoic acid in my reaction. What is causing this, and how can I prevent it?

Answer: The formation of 2-chloro-5-fluorobenzoic acid is a result of the oxidation of the aldehyde group. While 2-chlorobenzaldehydes are generally more resistant to oxidation than benzaldehyde itself, oxidation can still occur under certain conditions.[2]

Root Cause Analysis:

  • Air Oxidation: Prolonged exposure of the reaction mixture or the isolated product to air can lead to slow oxidation.

  • Harsh Reaction Conditions: The use of strong oxidizing agents, elevated temperatures, or extended reaction times during certain transformations can promote the oxidation of the aldehyde.[1]

  • Incompatible Reagents: Some reagents, even if not intended as oxidants, can facilitate oxidation, especially in the presence of impurities.

Troubleshooting and Prevention Protocol:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times.[3]

  • Purification Considerations: If oxidation is observed during workup or purification, consider using a dilute solution of a mild reducing agent, such as sodium bisulfite, to wash the organic extract.

Parameter Condition Prone to Oxidation Recommended Condition for Prevention
Atmosphere AirInert (Nitrogen or Argon)
Temperature Elevated / UncontrolledAs per protocol, avoid overheating
Reaction Time ProlongedMonitor for completion
Workup Exposure to air for extended periodsMinimize air exposure, consider a bisulfite wash
Issue 2: Unintended Reduction to 2-Chloro-5-fluorobenzyl Alcohol

Question: My reaction has resulted in the formation of 2-chloro-5-fluorobenzyl alcohol as a major byproduct. How can I avoid this reduction?

Answer: The formation of 2-chloro-5-fluorobenzyl alcohol occurs when the aldehyde group is unintentionally reduced. This is a common issue when using certain reducing agents or under specific reaction conditions.

Root Cause Analysis:

  • Incorrect Reducing Agent: Using a reducing agent that is too strong for the desired transformation can lead to the reduction of the aldehyde.

  • Over-reduction: In reactions where a partial reduction is intended (e.g., reduction of a different functional group in the molecule), the aldehyde may also be reduced.

  • Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks alpha-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield both the corresponding alcohol and carboxylic acid.[4]

Troubleshooting and Prevention Protocol:

  • Choice of Reducing Agent: Select a reducing agent with appropriate selectivity. For instance, if you need to reduce another functional group without affecting the aldehyde, consider using a milder or more selective reagent.

  • Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. Use the minimum amount required for the desired transformation.

  • Temperature Management: Many reductions are exothermic. Maintain a low temperature (e.g., 0 °C or below) during the addition of the reducing agent to control the reaction rate and improve selectivity.

  • Avoiding Strong Bases: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base, or a weaker base to minimize the risk of a Cannizzaro reaction. If a strong base is unavoidable, consider a "crossed Cannizzaro reaction" by introducing a more reactive, inexpensive aldehyde like formaldehyde to act as the sacrificial reductant.[5]

DOT Diagram: Cannizzaro Reaction Pathway

cannizzaro aldehyde1 This compound intermediate1 Tetrahedral Intermediate aldehyde1->intermediate1 Nucleophilic Attack hydroxide OH- aldehyde2 This compound intermediate1->aldehyde2 Hydride Donor acid 2-Chloro-5-fluorobenzoic Acid intermediate1->acid Oxidation alkoxide 2-Chloro-5-fluorobenzyl Alkoxide aldehyde2->alkoxide Reduction hydride_transfer Hydride Transfer proton_transfer Proton Transfer alcohol 2-Chloro-5-fluorobenzyl Alcohol alkoxide->alcohol Protonation proton_transfer->alcohol

Caption: Mechanism of the Cannizzaro reaction for this compound.

Issue 3: Byproduct Formation in Condensation Reactions (e.g., Knoevenagel Condensation)

Question: I am performing a Knoevenagel condensation with this compound and am getting a mixture of products. How can I improve the selectivity?

Answer: In Knoevenagel condensations, the primary side reactions are often self-condensation of the aldehyde and Michael addition of the active methylene compound to the desired α,β-unsaturated product.[1]

Root Cause Analysis:

  • Catalyst Choice: The use of a base that is too strong can promote self-condensation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the Michael addition byproduct.[1]

  • Stoichiometry: An excess of the active methylene compound can increase the likelihood of Michael addition.

Troubleshooting and Prevention Protocol:

  • Catalyst Selection: Use a weak base as a catalyst, such as piperidine or ammonium acetate.[1]

  • Optimized Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of Michael adducts.

  • Stoichiometric Control: Use a 1:1 molar ratio of this compound to the active methylene compound.

DOT Diagram: Knoevenagel Condensation and Side Reactions

knoevenagel cluster_desired Desired Reaction cluster_side Side Reactions aldehyde This compound product α,β-Unsaturated Product aldehyde->product self_condensation Self-Condensation Product aldehyde->self_condensation Self-Condensation active_methylene Active Methylene Compound active_methylene->product michael_adduct Michael Addition Product active_methylene->michael_adduct product->michael_adduct Michael Addition

Caption: Desired and side reaction pathways in Knoevenagel condensation.

Issue 4: Controlling Stereoselectivity in Wittig Reactions

Question: My Wittig reaction with this compound is producing a mixture of E and Z isomers. How can I favor the formation of one isomer?

Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene.[6]

Troubleshooting and Prevention Protocol:

  • For (E)-Alkene (trans):

    • Use a Stabilized Ylide: Employ a phosphonium ylide with an electron-withdrawing group (e.g., an ester or ketone) attached to the carbanion.

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to favor the (E)-alkene. This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation and elimination.[7]

  • For (Z)-Alkene (cis):

    • Use a Non-Stabilized Ylide: Utilize a phosphonium ylide with an alkyl or aryl group on the carbanion.

    • Salt-Free Conditions: Perform the reaction under salt-free conditions, as lithium salts can lead to the formation of the (E)-isomer.[6]

    • Low Temperature: Running the reaction at low temperatures can also favor the kinetic (Z)-product.

Desired Isomer Ylide Type Key Conditions
(E)-Alkene StabilizedStandard conditions
Non-stabilizedSchlosser modification
(Z)-Alkene Non-stabilizedSalt-free, low temperature

Analytical Methods for Quality Control

Accurate assessment of product purity and byproduct profile is crucial. The following analytical techniques are recommended for monitoring reactions involving this compound:

  • Gas Chromatography (GC): An excellent technique for assessing the purity of the volatile this compound and for detecting volatile byproducts. A Flame Ionization Detector (FID) provides good sensitivity, while a Mass Spectrometer (MS) detector can aid in the identification of unknown impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing a wider range of compounds, including less volatile products and byproducts. A UV detector is commonly used for aromatic compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and for identifying and quantifying byproducts.

  • Titrimetry: A chemical method can be used to determine the aldehyde content by reacting it with hydroxylamine hydrochloride and titrating the liberated HCl.[3]

References

Validation & Comparative

A Head-to-Head Comparison for Synthetic Strategy: 2-Chloro-5-Fluorobenzaldehyde vs. 2-Bromo-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reactivity and Rational Catalyst Selection in Cross-Coupling Reactions

For researchers and process chemists in pharmaceutical and agrochemical development, the selection of a starting material is a critical decision point that dictates subsequent synthetic strategy, catalyst choice, and overall process efficiency. The ortho-halo substituted benzaldehydes, specifically 2-Chloro-5-Fluorobenzaldehyde and 2-Bromo-5-Fluorobenzaldehyde, are versatile intermediates.[1] While structurally similar, the seemingly minor difference between a chlorine and a bromine atom at the 2-position profoundly impacts their chemical reactivity, particularly in the realm of modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison to inform the rational selection between these two valuable building blocks.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the chloro and bromo analogs lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more easily broken than the C-Cl bond. This is a direct consequence of the better orbital overlap between carbon and chlorine, which are in the second and third periods respectively, compared to the less effective overlap between carbon (period 2) and bromine (period 4).[2]

This disparity in bond strength is the primary determinant for the relative rates of the crucial oxidative addition step in many catalytic cycles.[3][4]

PropertyThis compound2-Bromo-5-Fluorobenzaldehyde
CAS Number 84194-30-9146345-66-0
Molecular Weight 158.55 g/mol 203.00 g/mol
Aryl C-X Bond Dissociation Energy (Approx.) ~328 kJ/mol[3]~276 kJ/mol[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are cornerstones of modern synthesis. The rate-limiting step in many of these transformations, especially with less reactive aryl halides, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6]

It is a well-established principle that the reactivity of aryl halides in oxidative addition follows the trend: I > Br > OTf >> Cl.[7][8] This trend directly correlates with the C-X bond dissociation energies.

The Bromo Advantage: Milder Conditions, Broader Catalyst Scope

2-Bromo-5-Fluorobenzaldehyde is generally the preferred substrate for initial route scouting and laboratory-scale synthesis due to its higher reactivity.

  • Milder Reaction Conditions: The weaker C-Br bond allows for oxidative addition to occur at lower temperatures and with a wider array of palladium catalysts and ligands.

  • Simpler Catalyst Systems: Standard, less specialized palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient to achieve good conversion.[9]

  • Faster Reaction Times: The lower activation energy barrier for C-Br bond cleavage typically leads to faster reaction kinetics.

The Chloro Challenge: A Case for Advanced Catalysis

This compound , while often more cost-effective and desirable for large-scale manufacturing, presents a greater catalytic challenge.[10][11]

  • Forcing Conditions Required: The stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures.

  • Specialized Catalyst Systems: Activation of the C-Cl bond typically requires more sophisticated and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[12][13][14] These ligands are designed to facilitate the difficult oxidative addition step.[15]

  • Potential for Side Reactions: Higher temperatures can sometimes lead to undesired side reactions or decomposition.

The choice between the two often comes down to a trade-off between the higher upfront cost of the bromo derivative and the process development costs associated with finding a robust catalytic system for the less reactive but cheaper chloro analog.

Experimental Showcase: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, serves as an excellent platform to illustrate the reactivity differences.[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below outlines the key steps in the Suzuki-Miyaura catalytic cycle. The initial, and often rate-determining, "Oxidative Addition" step is where the reactivity difference between the C-Cl and C-Br bond is most pronounced.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX Rate-Determining Step (C-Br > C-Cl) Trans Transmetalation (Ar'B(OH)₂ + Base) ArPdX->Trans ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product (Ar-Ar') ArX 2-Halo-5-Fluorobenzaldehyde (X = Br or Cl) ArX->OA ArB Arylboronic Acid ArB->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Protocol for Suzuki Coupling of 2-Bromo-5-Fluorobenzaldehyde

This protocol serves as a typical starting point for a Suzuki coupling with the more reactive bromo substrate.

  • Reaction Setup: In a dry Schlenk flask, combine 2-Bromo-5-Fluorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[16]

  • Reaction: Heat the mixture with vigorous stirring, typically to 80-90 °C, and monitor the reaction's progress using TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product via column chromatography.[17]

Experimental Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat to Target Temperature D->E F Monitor by TLC or LC-MS E->F G Cool & Perform Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

References

A Comparative Analysis of 2-Chloro-5-Fluorobenzaldehyde and Other Substituted Benzaldehydes for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Substituted benzaldehydes, a cornerstone of organic synthesis, offer a versatile platform for the construction of complex molecular architectures. Among these, 2-Chloro-5-Fluorobenzaldehyde stands out as a uniquely functionalized building block, finding increasing application in the pharmaceutical and agrochemical industries. This guide provides an in-depth, objective comparison of this compound with other common substituted benzaldehydes, namely 4-Chlorobenzaldehyde, 4-Fluorobenzaldehyde, and 2,4-Dichlorobenzaldehyde. Through an examination of their synthesis, physical properties, and reactivity, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Influence of Substitution on Physicochemical Properties

The nature and position of substituents on the benzaldehyde ring profoundly influence its physical and chemical properties. The interplay of inductive and resonance effects dictates the electron density of the aromatic system and the electrophilicity of the carbonyl carbon, which in turn affects reactivity and spectroscopic characteristics.

Table 1: Comparison of Physical and Spectroscopic Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)1H NMR (δ, ppm, CDCl3)13C NMR (δ, ppm, CDCl3)
This compoundC7H4ClFO158.5658-61213-21510.38 (s, 1H), 7.82 (dd, J=8.7, 5.2 Hz, 1H), 7.45 (dd, J=8.7, 3.0 Hz, 1H), 7.27-7.22 (m, 1H)187.9, 162.8 (d, J=252.0 Hz), 135.5 (d, J=8.0 Hz), 132.8 (d, J=2.0 Hz), 125.0 (d, J=23.0 Hz), 119.5 (d, J=23.0 Hz), 116.8 (d, J=9.0 Hz)
4-ChlorobenzaldehydeC7H5ClO140.5746-49213-2149.99 (s, 1H), 7.85 (d, J=8.5 Hz, 2H), 7.52 (d, J=8.5 Hz, 2H)190.8, 141.1, 135.0, 130.8, 129.4
4-FluorobenzaldehydeC7H5FO124.11-101819.97 (s, 1H), 7.92 (dd, J=8.7, 5.5 Hz, 2H), 7.21 (t, J=8.7 Hz, 2H)[1]190.5, 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz)[1]
2,4-DichlorobenzaldehydeC7H4Cl2O175.0170-7323310.42 (s, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.50 (s, 1H), 7.38-7.40 (m, 1H)190.8, 140.9, 134.7, 130.8, 129.4

Note: NMR data can vary slightly based on solvent and experimental conditions. Data for this compound is predicted based on analogous structures and requires experimental verification.

A Comparative Look at Synthetic Accessibility

The choice of a substituted benzaldehyde is often influenced by its accessibility. Here, we briefly compare common synthetic routes to our target compounds.

Synthesis of this compound

A plausible route to this compound involves the oxidation of 2-chloro-5-fluorotoluene. This can be achieved through side-chain halogenation followed by hydrolysis.

Synthesis_of_2_Chloro_5_Fluorobenzaldehyde start 2-Chloro-5-fluorotoluene intermediate 2-Chloro-5-fluorobenzyl chloride start->intermediate Cl2, UV light product This compound intermediate->product H2O, Hydrolysis

Caption: Synthetic pathway to this compound.

Synthesis of Comparative Benzaldehydes
  • 4-Chlorobenzaldehyde: Commonly synthesized by the chlorination of toluene followed by hydrolysis of the resulting p-chlorobenzyl chloride.

  • 4-Fluorobenzaldehyde: Often prepared from fluorobenzene via formylation reactions like the Gattermann-Koch reaction or by halogen exchange from 4-chlorobenzaldehyde.[2]

  • 2,4-Dichlorobenzaldehyde: Typically synthesized by the direct chlorination of benzaldehyde or the oxidation of 2,4-dichlorotoluene.

Reactivity Profile: A Head-to-Head Comparison

The electronic nature of the substituents plays a critical role in the reactivity of the aldehyde functional group. Electron-withdrawing groups, such as halogens, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The reaction rate is highly dependent on the electrophilicity of the aldehyde.

Table 2: Comparative Reactivity in Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeCatalystSolventReaction Time (h)Yield (%)
This compoundPiperidineEthanol1.592 (Predicted)
4-ChlorobenzaldehydePiperidineEthanol288
4-FluorobenzaldehydePiperidineEthanol290
2,4-DichlorobenzaldehydePiperidineEthanol195

Note: The data for this compound is a predicted value based on electronic effects. The presence of two electron-withdrawing groups in 2,4-Dichlorobenzaldehyde significantly enhances its reactivity.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions benzaldehyde Substituted Benzaldehyde reaction Reaction at Room Temperature benzaldehyde->reaction malononitrile Malononitrile malononitrile->reaction catalyst Piperidine (catalyst) catalyst->reaction solvent Ethanol (solvent) solvent->reaction workup Work-up & Purification reaction->workup product α,β-Unsaturated Product workup->product

Caption: General workflow for the Knoevenagel condensation.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon.[4] A more electrophilic carbonyl carbon will react more readily with the Grignard reagent.

Table 3: Predicted Comparative Yields in Grignard Reaction with Methylmagnesium Bromide

Benzaldehyde DerivativeSolventPredicted Yield (%)
This compoundTHF>90
4-ChlorobenzaldehydeTHF~85-90
4-FluorobenzaldehydeTHF~85-90
2,4-DichlorobenzaldehydeTHF>95

Note: These are predicted yields based on the expected increase in reactivity due to electron-withdrawing substituents. The steric hindrance from the ortho-chloro group in this compound and 2,4-Dichlorobenzaldehyde might slightly modulate the reaction rate and yield.

Experimental Protocols

To provide a practical context, we outline a general procedure for the Knoevenagel condensation.

General Experimental Protocol: Knoevenagel Condensation

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Piperidine (1 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated nitrile.

Conclusion

This compound presents itself as a highly reactive and versatile building block for organic synthesis. The presence of both chloro and fluoro substituents significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity in nucleophilic addition reactions such as the Knoevenagel condensation and Grignard reaction, comparable to or exceeding that of monosubstituted chloro- and fluorobenzaldehydes. Its reactivity profile is most similar to that of 2,4-Dichlorobenzaldehyde, with the added benefit of a fluorine atom, which is often desirable in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. The choice between these benzaldehyde derivatives will ultimately depend on the specific synthetic goals, desired electronic properties of the final product, and the commercial availability and cost of the starting materials. This guide serves as a foundational resource to aid in these critical decisions, empowering chemists to design more efficient and innovative synthetic routes.

References

A Comparative Guide to Catalysts in 2-Chloro-5-Fluorobenzaldehyde Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-Fluorobenzaldehyde

This compound is a highly valuable substituted benzaldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing chloro and fluoro substituents makes it an indispensable precursor for a wide range of pharmaceuticals and agrochemicals. The efficiency, selectivity, and scalability of its synthesis are paramount for both academic research and industrial production. This guide provides an in-depth comparative analysis of the catalytic methods employed in the most viable synthetic route to this compound, offering field-proven insights and supporting data to inform your experimental design and process development.

The predominant and most industrially scalable method for producing halogenated benzaldehydes, including the target molecule, is the side-chain oxidation of the corresponding substituted toluene. This is a robust two-step process that offers high yields and purity. This guide will focus on the catalysts employed in this key transformation, providing a critical evaluation of their performance.

The Principal Synthetic Pathway: Two-Step Oxidation of 2-Chloro-5-Fluorotoluene

The synthesis of this compound from 2-chloro-5-fluorotoluene is most effectively achieved through a two-stage process: an initial side-chain chlorination followed by a catalytic hydrolysis of the resulting intermediates. This method allows for controlled oxidation to the aldehyde, minimizing the formation of the corresponding benzoic acid.

G cluster_0 Step 1: Side-Chain Chlorination (Non-Catalytic Initiation) cluster_1 Step 2: Catalytic Hydrolysis cluster_2 Work-up & Purification A 2-Chloro-5-fluorotoluene B Chlorinated Intermediates (Mixture of -CH2Cl, -CHCl2, -CCl3) A->B  Cl2, UV Light (Initiator)  High Temperature C Chlorinated Intermediates D This compound C->D  Catalyst, H2O  Heat E Crude Product D->E  Neutralization  Extraction F High-Purity Product E->F  Distillation

Caption: General workflow for the synthesis of this compound.

Step 1: Side-Chain Chlorination - The Initiated Precursor Reaction

The first step involves a free-radical chlorination of the methyl group of 2-chloro-5-fluorotoluene. This reaction is not catalytic in the traditional sense but is initiated by an external energy source, typically high-intensity UV light. The reaction proceeds at elevated temperatures (100-200°C) and involves bubbling chlorine gas through the starting material. This produces a mixture of 2-chloro-5-fluorobenzyl chloride, 2-chloro-5-fluorobenzylidene dichloride, and 2-chloro-5-fluorobenzotrichloride. For optimal yield of the final aldehyde, the reaction is monitored by gas chromatography (GC) and continued until the concentration of the monochlorinated species is minimized (typically <0.5%), as the dichlorinated intermediate is the primary precursor to the aldehyde upon hydrolysis.

PART 2: Comparative Analysis of Catalysts for Hydrolysis

The critical catalytic step in this synthesis is the hydrolysis of the chlorinated intermediate mixture to the final aldehyde. The choice of catalyst here is pivotal, directly influencing reaction efficiency, yield, equipment longevity, and environmental impact. We will compare the performance of two main classes of catalysts: modern solid superacid catalysts and traditional mineral acids.

Catalyst Candidate 1: Iron-Based Solid Superacid Catalysts (e.g., SO₄²⁻/Fe₂O₃)

Solid superacid catalysts represent a significant advancement over traditional liquid acids. These are typically metal oxides, such as iron oxide, that have been treated with sulfate ions to dramatically increase their acidic strength.

Mechanism of Action: The proposed mechanism involves the Lewis acidic sites on the iron oxide surface, which are enhanced by the electron-withdrawing effects of the sulfate groups. The catalyst coordinates to the chlorine atoms of the benzal chloride derivative, facilitating nucleophilic attack by water. The resulting gem-diol intermediate is unstable and rapidly eliminates water to form the stable aldehyde.

G cluster_0 Catalytic Cycle A Active Catalyst Site (e.g., Fe³⁺ on SO₄²⁻/Fe₂O₃) B Catalyst-Substrate Complex A->B Coordination with 2-Chloro-5-fluorobenzylidene dichloride C Intermediate Complex B->C Nucleophilic attack by H₂O Release of 2HCl D Product Release C->D Formation of gem-diol and subsequent dehydration D->A Release of This compound

Caption: Proposed mechanism for solid acid-catalyzed hydrolysis.

Performance & Advantages:

  • High Yield and Purity: Patents for the synthesis of the closely related 2-chloro-6-fluorobenzaldehyde report yields of 92-95% with purities exceeding 99.5% when using an iron-based solid superacid catalyst.[1]

  • Reduced Corrosion: As a solid, this catalyst is significantly less corrosive to steel reactors than concentrated sulfuric or hydrochloric acid, leading to lower capital and maintenance costs for industrial-scale production.[2]

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the work-up process.

  • Reusability: While not always implemented in practice, solid catalysts offer the potential for regeneration and reuse, improving process economics and reducing waste.

  • Safety: Eliminates the handling and storage risks associated with large volumes of corrosive liquid acids.[2]

Catalyst Candidate 2: Mineral Acids (e.g., Sulfuric Acid)

The traditional method for the hydrolysis of benzal chlorides utilizes strong mineral acids, such as concentrated sulfuric acid.

Mechanism of Action: The reaction is a strong-acid catalyzed nucleophilic substitution. The acid protonates the chlorine atoms, making them better leaving groups and facilitating attack by water.

Performance & Disadvantages:

  • Good Yields: This method is effective, with reported yields for similar processes around 90%.[1][3]

  • Severe Corrosion: Concentrated sulfuric acid at high temperatures is extremely corrosive, requiring specialized and expensive reactors (e.g., glass-lined) and posing significant operational risks.[3]

  • Difficult Work-up: The acidic reaction mixture must be carefully quenched and neutralized with a large amount of base, a highly exothermic process that can lead to side reactions and requires careful control. This generates a significant amount of aqueous waste.

  • Environmental Concerns: The use and disposal of large quantities of strong acid and the resulting neutralization salts present environmental challenges.

Catalyst Candidate 3: Phase-Transfer Catalysts (PTC)

A less common but viable alternative for the hydrolysis step involves the use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide).[4][5] This approach is particularly useful when the hydrolysis is performed in a two-phase system.

Mechanism of Action: The PTC facilitates the transfer of the hydroxide or other nucleophile from the aqueous phase to the organic phase where the benzal chloride derivative resides, thereby accelerating the reaction. The reaction can proceed via an initial esterification with acetate or formate, followed by hydrolysis of the geminal diester to the aldehyde.[5]

Performance & Considerations:

  • Milder Conditions: PTC-catalyzed hydrolysis can often be carried out under milder temperature and pH conditions compared to the high-temperature strong acid method.

  • Variable Yields: Yields can be good, but the efficiency is highly dependent on the specific PTC, solvent system, and substrate. A patent for the synthesis of 2-chloro-4-fluoro-benzaldehyde reported a yield of 79% using this approach.[4]

  • Catalyst Separation: While used in catalytic amounts, the PTC must still be separated from the product, which can add complexity to the purification process.

Quantitative Performance Comparison

The following table summarizes the performance of different catalytic systems for the hydrolysis of substituted benzal chlorides to their corresponding benzaldehydes. Note: Data is primarily based on the synthesis of the closely related isomer, 2-chloro-6-fluorobenzaldehyde, as it is well-documented and serves as a strong proxy for the performance in this compound synthesis.

Catalyst SystemStarting Material PrecursorTypical Reaction Temp. (°C)Reaction Time (h)Reported Yield (%)Reported Purity (%)Key Advantages & Disadvantages
Iron-Based Solid Superacid 2-Chloro-6-fluorotoluene100 - 2004 - 592 - 95> 99.5(Pro) High yield, high purity, low corrosion, easy separation.[1][2] (Con) Higher initial catalyst cost.
Sulfuric Acid (85%) 2-Chloro-6-fluorotoluene~ 90Not Specified~ 90~ 99(Pro) Low-cost catalyst, established method.[1][3] (Con) Highly corrosive, difficult work-up, waste generation.
Phase-Transfer Catalyst 2-Chloro-4-fluorotoluene10 - 1003 - 40~ 79Not Specified(Pro) Milder conditions.[4] (Con) Potentially lower yields, catalyst removal required.

Experimental Protocol: Recommended Synthesis using Solid Superacid Catalyst

This protocol details the synthesis of this compound from 2-chloro-5-fluorotoluene via the recommended two-step oxidation process utilizing an iron-based solid superacid catalyst.

Materials and Equipment:

  • 500 mL four-necked reaction flask

  • Reflux condenser and tail gas absorption setup

  • Thermometer

  • Gas inlet tube

  • High-intensity UV lamp (e.g., metal halide lamp)

  • Mechanical stirrer

  • Dropping funnel

  • 2-Chloro-5-fluorotoluene (99% purity)

  • Chlorine gas

  • Iron-based solid superacid catalyst (SO₄²⁻/Fe₂O₃)

  • Deionized water

  • Sodium carbonate solution (10% w/v)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

Step 1: Side-Chain Photochlorination

  • Assemble the reaction flask with the condenser, stirrer, gas inlet, and thermometer. Set up the UV lamp to irradiate the flask.

  • Charge the flask with 2-chloro-5-fluorotoluene (e.g., 290 g, 2.0 mol).

  • Heat the stirred mixture to 150-180°C while irradiating with the UV lamp.

  • Begin bubbling chlorine gas through the reaction mixture.

  • Monitor the reaction progress periodically by GC. Continue the chlorination until the GC analysis indicates that the concentration of 2-chloro-5-fluorobenzyl chloride is less than 0.5%. This will yield a crude mixture of chlorinated intermediates.

Step 2: Catalytic Hydrolysis

  • Stop the chlorine flow and UV irradiation. To the crude chlorinated mixture from Step 1, add the iron-based solid superacid catalyst (e.g., 1.0 g).

  • Maintain the reaction temperature at 150-180°C.

  • Slowly and uniformly add deionized water (e.g., 40 g) dropwise into the reaction flask over 2-3 hours.

  • After the water addition is complete, continue to stir the mixture at temperature for an additional 4 hours to ensure complete hydrolysis. Monitor the conversion of the di- and tri-chlorinated intermediates by GC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to approximately 80-90°C.

  • Slowly add the 10% sodium carbonate solution while stirring until the pH of the mixture is ≥ 8 to neutralize any residual HCl.

  • Transfer the mixture to a separatory funnel and allow the layers to separate completely.

  • Separate the lower organic layer, which contains the crude this compound.

  • Purify the crude product by vacuum distillation to obtain high-purity this compound.

Conclusion and Recommendation

For the synthesis of this compound, the two-step oxidation of 2-chloro-5-fluorotoluene is the most industrially viable and high-yielding route. Within this pathway, a comparative analysis of hydrolysis catalysts clearly favors the use of an iron-based solid superacid catalyst .

This catalyst provides yields and purities comparable or superior to traditional mineral acids while offering significant operational advantages, including reduced equipment corrosion, enhanced safety, and a more straightforward, environmentally benign work-up procedure.[1][2] While phase-transfer catalysts present an alternative for milder conditions, the demonstrated efficiency and scalability of the solid superacid system make it the recommended choice for researchers and drug development professionals seeking a robust and efficient synthesis of this compound.

References

Spectroscopic analysis for the structural confirmation of 2-Chloro-5-Fluorobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of 2-Chloro-5-Fluorobenzaldehyde Derivatives

Authored by: Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor and successful product development. This compound serves as a versatile starting material in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The precise characterization of its derivatives is therefore not merely a procedural step, but a critical determinant of a research program's trajectory. This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this compound derivatives. It moves beyond a simple recitation of methods to provide a rationale for experimental choices and a framework for data interpretation, grounded in established scientific principles.

The Imperative of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. Rather, a synergistic approach, leveraging the unique strengths of multiple methods, is essential for irrefutable structural assignment. This guide will focus on the "big four" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes different aspects of molecular structure, and their combined data provides a self-validating system of checks and balances.

A general workflow for the structural confirmation of a novel this compound derivative is outlined below.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[2] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insights & Causality in NMR Experimental Design
  • Choice of Solvent: The selection of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to avoid overwhelming the spectrum with solvent signals.[3] The choice can also subtly influence chemical shifts; consistency is key for comparative studies.

  • ¹H NMR - The Proton Framework: This experiment reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).[4] For a this compound derivative, the aromatic region (typically δ 7.0-8.0 ppm) provides a wealth of information about the substitution pattern. The aldehydic proton, if present, gives a characteristic singlet around δ 9.5-10.5 ppm.[5]

  • ¹³C NMR - The Carbon Skeleton: This technique provides a count of the number of non-equivalent carbons in the molecule.[4] The aldehyde carbon, if present, will appear significantly downfield (δ 185-200 ppm). The carbons directly attached to the electronegative chlorine and fluorine atoms will also have characteristic chemical shifts.

  • 2D NMR - Connecting the Dots: For complex derivatives, one-dimensional spectra can be ambiguous. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively establish proton-proton and proton-carbon correlations, respectively.[6]

Illustrative Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[2]

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation by molecular vibrations.

Expert Insights & Causality in IR Analysis
  • The Carbonyl Stretch: The C=O stretch of the aldehyde group is a strong, sharp absorption that is easily identifiable. In aromatic aldehydes, this peak typically appears in the range of 1685-1710 cm⁻¹.[9][10] Derivatization of the aldehyde will cause this peak to disappear and new, characteristic peaks to emerge (e.g., C=N stretch for an imine).

  • Aromatic Signatures: Aromatic rings exhibit characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.[11][12][13]

  • C-X Vibrations: The C-Cl and C-F stretching vibrations also give rise to absorptions in the fingerprint region (below 1500 cm⁻¹), though these can be more difficult to assign definitively without comparative data.[8]

Illustrative Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid this compound derivative directly onto the crystal.[14]

  • Background Collection: Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.[7]

  • Sample Analysis: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.[7]

  • Data Interpretation: Identify the key absorption bands and correlate them to the functional groups present in the molecule.[15]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[16] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information.

Expert Insights & Causality in MS Analysis
  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. It directly provides the molecular weight of the compound.[16] For compounds containing chlorine, a characteristic M+2 peak will be observed due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Patterns: The molecular ion can fragment in predictable ways, providing clues about the molecule's structure.[17][18] For this compound derivatives, common fragmentation pathways include the loss of the formyl radical (-CHO), the chlorine atom, or other substituents.[19]

Illustrative Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[14]

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.[16]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20] While it is less specific for detailed structural elucidation than NMR or MS, it can be a useful complementary technique, particularly for conjugated systems like aromatic aldehydes.

Expert Insights & Causality in UV-Vis Analysis
  • π → π and n → π Transitions:** Aromatic aldehydes typically exhibit two main absorption bands in the UV-Vis spectrum. A strong absorption around 250 nm is attributed to a π → π* transition within the benzene ring and the carbonyl group.[21] A weaker, longer-wavelength absorption around 350 nm is due to the n → π* transition of the carbonyl group.[20][21]

  • Solvent Effects: The polarity of the solvent can influence the positions of these absorption maxima. This solvatochromic effect can provide additional information about the nature of the electronic transitions.[21][22]

Illustrative Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε).

Comparative Analysis of Spectroscopic Data

The true power of these techniques lies in their combined application. The following table summarizes the key information provided by each method for the structural confirmation of a hypothetical this compound derivative.

Spectroscopic TechniqueInformation ProvidedStrengths for this compound Derivatives
¹H NMR Proton environment, connectivity, and relative stereochemistry.Unambiguous assignment of aromatic substitution patterns and conformation.
¹³C NMR Carbon skeleton and functional groups.Confirms the number of unique carbons and identifies key functional group carbons.
IR Spectroscopy Presence of functional groups.Rapid confirmation of the carbonyl group and its derivatization.
Mass Spectrometry Molecular weight and fragmentation patterns.Definitive molecular weight determination and isotopic pattern confirmation.
UV-Vis Spectroscopy Electronic transitions and conjugation.Confirms the presence of the aromatic chromophore.

Caption: Data integration for structural verification.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural elucidation of this compound derivatives requires a meticulous and multi-pronged spectroscopic approach. By integrating the data from NMR, IR, and Mass Spectrometry, researchers can build a comprehensive and self-validating structural model. UV-Vis spectroscopy provides valuable complementary information about the electronic properties of the molecule. This guide has outlined not only the "how" but also the "why" behind the application of these techniques, empowering researchers to make informed decisions in their analytical workflows and ensuring the scientific integrity of their findings.

References

A Comparative Benchmarking of Synthesis Routes for 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-Fluorobenzaldehyde

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a reactive aldehyde group ortho to a chlorine atom and meta to a fluorine atom, provides a versatile scaffold for the construction of complex molecular architectures. The presence and positioning of the halogen atoms can significantly influence the physicochemical properties of downstream products, such as metabolic stability, binding affinity to biological targets, and overall efficacy.[1]

This guide provides a comprehensive comparison of three prominent synthesis routes to this compound, designed to inform researchers, scientists, and drug development professionals on the optimal pathway for their specific needs. We will delve into the technical intricacies of each method, presenting detailed experimental protocols, comparative performance data, and critical safety and environmental considerations.

Executive Summary of Synthesis Routes

This guide evaluates the following three primary synthetic strategies for the preparation of this compound:

  • Oxidation of 2-Chloro-5-fluorotoluene: A direct and potentially greener approach involving the oxidation of the methyl group of the corresponding toluene derivative.

  • Vilsmeier-Haack Formylation of 1-Chloro-4-fluorobenzene: An electrophilic aromatic substitution to introduce the aldehyde group onto the fluorinated and chlorinated benzene ring.

  • Grignard Reaction of 1-Chloro-4-fluorobenzene: An organometallic approach involving the formation of a Grignard reagent followed by formylation.

The selection of the most suitable route is a multifactorial decision, weighing yield, purity, cost, scalability, and safety. This guide aims to provide the necessary data to make an informed choice.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance indicators for each of the three synthesis routes, providing a quantitative basis for comparison.

Parameter Route 1: Oxidation Route 2: Vilsmeier-Haack Formylation Route 3: Grignard Reaction
Starting Material 2-Chloro-5-fluorotoluene1-Chloro-4-fluorobenzene1-Chloro-4-fluorobenzene
Key Reagents Manganese Dioxide (MnO₂), Sulfuric AcidN,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃)Magnesium (Mg), N,N-Dimethylformamide (DMF)
Typical Yield >90%[3]70-85% (estimated)60-75% (estimated)
Purity High (>99%)[3]Good to HighModerate to Good
Reaction Time 4-6 hours2-4 hours3-5 hours
Reaction Temperature 40-80°C[3]0°C to 80°C[4]0°C to reflux
Cost of Key Reagents ModerateLow to ModerateLow to Moderate
Scalability GoodGood, with thermal safety considerationsModerate, with safety considerations
Key Byproducts Manganese saltsAmine salts, phosphorus-containing wasteMagnesium salts, biphenyls[5]

Route 1: Oxidation of 2-Chloro-5-fluorotoluene

This route offers a direct and high-yielding pathway to this compound. The use of manganese dioxide as the oxidizing agent presents a more environmentally benign alternative to heavy metal oxidants like chromium.

Reaction Mechanism

The oxidation of the methyl group of 2-chloro-5-fluorotoluene to an aldehyde using manganese dioxide in an acidic medium is believed to proceed through a free-radical mechanism. The MnO₂ acts as a selective oxidant for the benzylic position.

Experimental Protocol
  • Materials: 2-Chloro-5-fluorotoluene, Manganese Dioxide (MnO₂), Sulfuric Acid (60-80%), Dichloromethane.

  • Procedure:

    • To a reaction vessel, add 2-chloro-5-fluorotoluene and manganese dioxide (molar ratio of 1:2 to 1:3).[3]

    • Heat the mixture to 40-80°C with stirring.[3]

    • Slowly add sulfuric acid (60-80% concentration) dropwise to the reaction mixture.

    • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and filter to remove the manganese salts.

    • The filtrate is then extracted with dichloromethane.

    • The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by vacuum distillation to afford pure this compound.[3]

Safety and Environmental Considerations
  • Manganese Dioxide: While not combustible, it enhances the combustion of other substances.[6] It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure.[7] Personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is essential.[8] Spills should be swept up to avoid dust dispersion.[6]

  • Sulfuric Acid: Highly corrosive. Handle with extreme care using appropriate PPE.

  • Environmental Impact: The manganese sulfate byproduct can be recycled back to manganese dioxide, making this a potentially greener process.[3]

Oxidation_Route start 2-Chloro-5-fluorotoluene product This compound start->product Oxidation reagents MnO₂, H₂SO₄ reagents->product

Caption: Oxidation of 2-Chloro-5-fluorotoluene.

Route 2: Vilsmeier-Haack Formylation of 1-Chloro-4-fluorobenzene

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic compounds.[9][10] Its application to 1-chloro-4-fluorobenzene offers a direct route to the desired product.

Reaction Mechanism

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11] This electrophilic species then attacks the aromatic ring. The regioselectivity is governed by the electronic effects of the substituents; in this case, the formylation is expected to occur ortho to the chlorine and para to the fluorine, yielding the desired product. The resulting iminium salt is then hydrolyzed to the aldehyde.

Experimental Protocol
  • Materials: 1-Chloro-4-fluorobenzene, N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃), Ice, Sodium Acetate.

  • Procedure:

    • In a reaction vessel, cool DMF to 0°C with an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10°C to form the Vilsmeier reagent.

    • To this mixture, add 1-chloro-4-fluorobenzene dropwise at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC or GC.[4]

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • The crude product often precipitates and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent.

    • The crude product is then purified by recrystallization or vacuum distillation.

Safety and Environmental Considerations
  • Vilsmeier Reagent: The formation of the Vilsmeier reagent is exothermic and can be hazardous if not controlled.[12] The reaction is also sensitive to water.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate PPE.

  • Environmental Impact: The reaction generates phosphorus-containing waste and amine salts, which require proper disposal. Greener alternatives to POCl₃ have been explored to mitigate the environmental impact.[13]

Vilsmeier_Haack_Route start 1-Chloro-4-fluorobenzene product This compound start->product Formylation reagents DMF, POCl₃ intermediate Vilsmeier Reagent reagents->intermediate Formation intermediate->product

Caption: Vilsmeier-Haack formylation of 1-Chloro-4-fluorobenzene.

Route 3: Grignard Reaction of 1-Chloro-4-fluorobenzene

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[14] This route involves the formation of a Grignard reagent from 1-chloro-4-fluorobenzene, which is then reacted with a formylating agent.

Reaction Mechanism

The reaction begins with the formation of the Grignard reagent, 4-fluoro-2-chlorophenylmagnesium chloride, by reacting 1-chloro-4-fluorobenzene with magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbon of a formylating agent like N,N-dimethylformamide (DMF).[15] The resulting intermediate is then hydrolyzed to yield the final aldehyde product.

Experimental Protocol
  • Materials: 1-Chloro-4-fluorobenzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Iodine (catalytic amount), Hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of 1-chloro-4-fluorobenzene in anhydrous THF to initiate the reaction. Gentle heating may be required.

    • Once the reaction has initiated, add the remaining 1-chloro-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

    • Cool the Grignard reagent to 0°C and slowly add anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding it to a cold solution of dilute hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Safety and Environmental Considerations
  • Grignard Reagents: Highly reactive, flammable, and pyrophoric in some cases.[16] The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[17] All operations must be carried out under strictly anhydrous and inert conditions.[18]

  • Magnesium: Flammable solid.

  • Environmental Impact: The reaction generates magnesium salts as byproducts. The use of ether solvents, which are flammable and can form peroxides, requires careful handling and disposal. The formation of biphenyl byproducts through Wurtz coupling can reduce the atom economy.[5]

Grignard_Route start 1-Chloro-4-fluorobenzene grignard Grignard Reagent start->grignard mg Mg mg->grignard product This compound grignard->product dmf DMF dmf->product Formylation

Caption: Grignard reaction of 1-Chloro-4-fluorobenzene.

Conclusion and Recommendations

Based on the available data and established chemical principles, the Oxidation of 2-Chloro-5-fluorotoluene (Route 1) emerges as the most promising route for the synthesis of this compound, particularly for large-scale production. Its high yield, excellent purity, and the potential for a greener process through the recycling of the manganese byproduct make it an attractive option.

The Vilsmeier-Haack Formylation (Route 2) is a viable and efficient alternative, especially if 1-chloro-4-fluorobenzene is a more readily available or cost-effective starting material. However, careful control of the reaction temperature is crucial to manage the exothermicity and ensure safety.

The Grignard Reaction (Route 3) , while a classic method, presents more significant challenges in terms of initiation, control, and safety, especially at a larger scale. The formation of the Grignard reagent from an aryl chloride can be sluggish, and the strict anhydrous conditions required can be demanding in an industrial setting.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the availability and cost of starting materials, the scale of production, and the safety and environmental regulations that must be adhered to. This guide provides the foundational information to make a well-informed and strategic decision.

References

A Comparative Guide to the Synthesis of the Quinoline Scaffold: Evaluating Pathways from Benzaldehyde and Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Intermediates in API Synthesis

In the intricate process of drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Specialized chemical intermediates serve as the foundational pillars upon which complex Active Pharmaceutical Ingredients (APIs) are built. 2-Chloro-5-fluorobenzaldehyde is one such versatile building block. Its chemical architecture, featuring a reactive aldehyde for condensation reactions and halogen substituents that modulate electronic properties and provide sites for further functionalization, makes it a valuable scaffold in medicinal chemistry.[1][2]

The aldehyde group is highly susceptible to nucleophilic attack, enabling the formation of imines, oximes, and other precursors to heterocyclic rings that are ubiquitous in pharmaceuticals.[1] One of the most significant heterocyclic systems in medicine is the quinoline core. As a "privileged structure," the quinoline scaffold is present in a multitude of FDA-approved drugs, including the anti-cancer agent Lenvatinib, the anti-malarial Chloroquine, and the antibacterial Ciprofloxacin.[3][4][5]

This guide provides a comparative analysis of two fundamentally different and classic strategies for constructing the quinoline ring system. We will evaluate:

  • The Friedländer Synthesis , a "convergent" approach that utilizes a pre-functionalized o-aminoaryl aldehyde. We will discuss how a precursor like this compound could be transformed into a suitable starting material for this route.

  • The Skraup Synthesis , a "bottom-up" approach that builds the quinoline ring onto a simple aniline derivative.

By objectively comparing these pathways, this guide aims to provide researchers with the technical insights needed to make informed decisions in synthetic route design.

Route A: The Friedländer Synthesis - A Convergent Approach

The Friedländer synthesis is a robust and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive C-H bond adjacent to a carbonyl group).[4][6][7] This reaction can be catalyzed by either acid or base and is prized for its ability to bring together two moderately complex fragments in a single, ring-forming step.

A key advantage of the Friedländer approach is the high degree of control over the substitution pattern of the final quinoline, as the functionality is pre-installed on the starting materials. While this compound itself cannot be used directly, it represents a potential precursor to the required 2-aminoaryl aldehyde through a well-established nitration and subsequent reduction sequence. However, for this guide, we will utilize a commercially available and structurally relevant starting material, 2-amino-4-chlorobenzaldehyde , to illustrate the core principles of the Friedländer reaction.

Experimental Protocol: Synthesis of 6-Chloro-2-methylquinoline via Friedländer Reaction

This protocol describes the acid-catalyzed condensation of 2-amino-4-chlorobenzaldehyde with acetone.

Methodology:

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-4-chlorobenzaldehyde (1.56 g, 10 mmol) and acetone (15 mL).

  • Catalyst Addition: To the stirred suspension, slowly add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate (30 mL). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-methylquinoline.

Causality and Mechanistic Insights

The Friedländer synthesis proceeds via an initial aldol condensation between the ketone (acetone) and the aldehyde, followed by cyclization and dehydration.

  • Catalyst Choice: p-Toluenesulfonic acid is a strong organic acid that serves as an effective catalyst. It protonates the carbonyl group of the benzaldehyde, activating it for nucleophilic attack by the enol or enolate of acetone.[6]

  • Reaction Steps: The reaction begins with an aldol addition, which is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. The key ring-closing step involves the intramolecular nucleophilic attack of the aniline nitrogen onto the carbonyl carbon, forming a heterocyclic ring. A final dehydration step aromatizes the ring to yield the stable quinoline product.[4]

Visualizing the Friedländer Pathway

cluster_start Starting Materials cluster_reaction Reaction cluster_end Product A 2-Amino-4-chlorobenzaldehyde C Aldol Adduct (Intermediate) A->C p-TsOH, Reflux B Acetone B->C D α,β-Unsaturated Ketone (Intermediate) C->D - H₂O E Cyclized Intermediate D->E Intramolecular Cyclization F 6-Chloro-2-methylquinoline E->F - H₂O (Aromatization)

Caption: The Friedländer synthesis pathway from 2-amino-4-chlorobenzaldehyde and acetone.

Route B: The Skraup Synthesis - A "Bottom-Up" Approach

The Skraup synthesis is one of the oldest and most direct methods for preparing the quinoline core. It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[8][9] This "bottom-up" approach constructs the second ring onto the existing aniline starting material.

While powerful for producing unsubstituted or simply substituted quinolines, the Skraup synthesis is notoriously exothermic and can be difficult to control, posing significant safety challenges for scale-up.[10] This stands in stark contrast to the generally milder conditions of the Friedländer synthesis.

Experimental Protocol: Synthesis of Quinoline via Skraup Reaction

Safety Note: This reaction is highly exothermic and can become violent. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

Methodology:

  • Reactant Mixture: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (30 mL). Cool the flask in an ice bath.

  • Aniline Addition: Slowly add aniline (10 g, ~0.11 mol) to the cold sulfuric acid with vigorous stirring.

  • Glycerol Addition: Once the aniline sulfate has formed and the mixture is homogeneous, add glycerol (25 g, ~0.27 mol).

  • Oxidant & Moderator: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (2 g) as a moderator. Then, add nitrobenzene (7 g, ~0.06 mol) as the oxidizing agent.

  • Reaction: Heat the mixture gently in an oil bath. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction is highly exothermic and will self-sustain. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Completion: After the initial vigorous phase subsides (approx. 30-60 minutes), heat the mixture to reflux at 150°C for 3 hours to ensure completion.

  • Work-up: Cool the mixture and dilute with water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide (NaOH) solution.

  • Purification: Isolate the crude quinoline via steam distillation. Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate (K₂CO₃), and purify by vacuum distillation to obtain pure quinoline.[10]

Causality and Mechanistic Insights

The Skraup synthesis is a complex, multi-step process occurring in a strongly acidic and oxidizing environment.

  • Reagent Roles:

    • Glycerol & H₂SO₄: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8]

    • Michael Addition: The aniline then undergoes a conjugate (Michael) addition to the acrolein.

    • Cyclization & Dehydration: The resulting intermediate is cyclized under the strong acid conditions, followed by dehydration.

    • Oxidation: The 1,2-dihydroquinoline intermediate is not stable and is immediately oxidized by nitrobenzene to the aromatic quinoline product. The nitrobenzene is reduced to aniline in the process, which can re-enter the reaction.[9][10]

  • Safety Considerations: The dehydration of glycerol and the subsequent oxidation are highly exothermic steps, making temperature control critical. The use of ferrous sulfate helps to moderate the reaction rate.[9]

Visualizing the Skraup Pathway

cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product A Aniline D Michael Adduct A->D Michael Addition B Glycerol C Acrolein (in situ) B->C H₂SO₄, Heat (-2H₂O) C->D E 1,2-Dihydroquinoline D->E Acid-catalyzed Cyclization, -H₂O F Quinoline E->F Oxidation (Nitrobenzene)

Caption: The Skraup synthesis pathway from aniline and glycerol.

Comparative Analysis

The choice between a Friedländer-type synthesis and a Skraup-type synthesis depends on a multitude of factors, from the desired substitution pattern to the practical considerations of safety and scale.

ParameterRoute A: Friedländer SynthesisRoute B: Skraup Synthesis
Starting Materials 2-Aminoaryl aldehyde/ketone + α-methylene carbonylAniline + Glycerol + Oxidizing Agent
Versatility High. Allows for diverse and complex substitution patterns on both rings by choosing appropriate starting materials.Moderate. Primarily for quinolines with substituents on the aniline ring.
Reaction Conditions Generally milder (e.g., reflux in acetone). Can be acid or base-catalyzed.Harsh and highly exothermic (Conc. H₂SO₄, >150°C). Requires careful control.
Safety Profile Good. Avoids highly energetic and difficult-to-control reactions.Poor. Notoriously exothermic and potentially violent. Not ideal for large-scale industrial synthesis without specialized equipment.[10]
Yield Generally good to excellent, but dependent on substrate reactivity.Variable, but can be high (80-90%) for simple quinolines under optimized conditions.[10]
Atom Economy Moderate. Water is the primary byproduct.Poor. Involves an external oxidizing agent that is consumed.
Key Advantage Regiocontrol and predictability.Use of simple, inexpensive bulk starting materials (aniline, glycerol).
Key Disadvantage Requires synthesis of the 2-aminoaryl carbonyl starting material, which can add steps.Severe safety concerns and harsh, corrosive conditions.

Discussion: The Efficacy of this compound as a Precursor

The Friedländer synthesis (Route A) offers a more controlled, safer, and often more versatile path to complex quinolines than the Skraup synthesis (Route B). Its primary drawback is the potential need to synthesize the 2-aminoaryl aldehyde starting material.

This is where a precursor like This compound becomes relevant. A synthetic chemist could readily devise a two-step sequence to convert it into a Friedländer-compatible substrate:

  • Nitration: Introduction of a nitro group onto the aromatic ring. The position of nitration would be directed by the existing chloro and fluoro substituents.

  • Reduction: Reduction of the nitro group to the required amine using standard methods (e.g., catalytic hydrogenation or reduction with metals like tin or iron in acid).

While this adds steps compared to using a simple aniline in a Skraup reaction, the benefits are substantial. This strategy allows the chemist to leverage the pre-defined halogenation pattern of the starting benzaldehyde to create a highly functionalized quinoline with a specific substitution pattern that would be difficult or impossible to achieve via the Skraup method. The harsh conditions of the Skraup synthesis are often incompatible with many functional groups, whereas the Friedländer route is far more tolerant.

Therefore, the efficacy of this compound lies not in its direct use, but in its strategic potential as a readily modifiable precursor for the more sophisticated and controllable Friedländer synthesis, enabling access to high-value, complex quinoline scaffolds for API development.

Conclusion

The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. While classic methods like the Skraup synthesis offer a direct route from simple anilines, they are hampered by severe safety concerns and harsh conditions. In contrast, the Friedländer synthesis provides a safer, more versatile, and highly controllable convergent strategy.

The efficacy of This compound is best understood in the context of this modern synthetic logic. It serves as an excellent foundational block that, through established chemical transformations, can be converted into a high-value, functionalized intermediate for the Friedländer synthesis. This approach provides a strategic advantage by enabling the construction of precisely substituted quinolines, a critical capability for the targeted design and development of novel APIs.

References

A Researcher's Guide to In-Silico Profiling of 2-Chloro-5-Fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational, or in-silico, methodologies is paramount for accelerating the identification and optimization of lead compounds. This guide provides an in-depth comparative analysis of key in-silico techniques applied to derivatives of 2-Chloro-5-Fluorobenzaldehyde, a versatile scaffold in medicinal chemistry.[1] The presence of halogen atoms on the benzaldehyde ring significantly influences the electronic and physicochemical properties of its derivatives, making them intriguing candidates for therapeutic development.[1] This document is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical workflows for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Density Functional Theory (DFT) analysis.

The Strategic Importance of In-Silico Analysis

The early-stage assessment of a compound's biological activity, pharmacokinetic profile, and toxicity is crucial to de-risk drug development projects and reduce costly late-stage failures.[2] In-silico tools provide a rapid and cost-effective means to perform this initial screening, allowing for the prioritization of compounds with the highest potential for success before committing to extensive synthetic and biological testing.[2] For derivatives of this compound, these computational approaches can elucidate structure-activity relationships (SAR) and guide the design of analogues with improved therapeutic indices.

Comparative Analysis 1: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[3] It is an indispensable tool for virtual screening and for understanding the molecular basis of a compound's biological activity. The primary objective is to identify plausible binding modes and to estimate the binding affinity, often expressed as a docking score.[4][5]

The "Why": Rationale for Molecular Docking

By simulating the interaction between a this compound derivative and a biological target (e.g., an enzyme or receptor), we can:

  • Predict Biological Activity: A strong predicted binding affinity can suggest that the compound is likely to be active against the target.

  • Elucidate Mechanism of Action: The specific interactions observed in the docked pose (e.g., hydrogen bonds, hydrophobic interactions) can reveal how the compound exerts its effect at a molecular level.

  • Guide Lead Optimization: Understanding the binding mode allows for the rational design of modifications to the ligand to enhance its affinity and selectivity.

Experimental Protocol: A Step-by-Step Workflow for Molecular Docking

The following protocol outlines a typical molecular docking workflow using widely accessible software.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site, typically based on the location of a known inhibitor or a predicted active site.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field.

    • Assign partial charges to the atoms.

  • Docking Simulation:

    • Select a docking algorithm (e.g., AutoDock Vina, Glide, GOLD).[6]

    • Run the docking simulation, allowing the software to explore various conformations and orientations of the ligand within the defined binding site.

    • The software will generate a set of possible binding poses, each with a corresponding docking score.

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions between the ligand and the protein.

    • Compare the docking scores of different derivatives to rank their potential efficacy.[4][5]

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Dock Perform Docking Simulation PDB->Dock Ligand Draw & Minimize Ligand Ligand->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Compare Derivatives Analyze->Compare

Caption: A generalized workflow for molecular docking studies.

Performance Comparison: Hypothetical Docking Scores

The following table presents hypothetical docking scores for a series of virtual this compound Schiff base derivatives against a putative bacterial DNA gyrase. The variation in scores reflects how different substituents can influence binding affinity.

Derivative IDR-Group on ImineDocking Score (kcal/mol)Key Predicted Interactions
CFB-001 Phenyl-7.8Pi-pi stacking with aromatic residues
CFB-002 4-Hydroxyphenyl-8.5Hydrogen bond with a serine residue
CFB-003 4-Methoxyphenyl-8.1Hydrophobic interaction in the active site
CFB-004 4-Nitrophenyl-7.5Potential for electrostatic interactions

Comparative Analysis 2: ADMET Prediction

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery.[2][7] Poor ADMET profiles are a major cause of drug candidate failure.[2] Numerous online platforms and standalone software packages are available for ADMET prediction.[8][9][10]

The "Why": Rationale for ADMET Prediction

In-silico ADMET prediction helps to:

  • Filter out compounds with undesirable pharmacokinetic properties: For instance, compounds with poor predicted oral bioavailability or high toxicity can be deprioritized.

  • Identify potential drug-likeness issues: Violations of guidelines like Lipinski's Rule of Five can indicate potential problems with a compound's suitability as a drug.[11]

  • Guide chemical modifications to improve ADMET properties: For example, adding or removing certain functional groups can alter a compound's solubility or metabolic stability.

Experimental Protocol: A Step-by-Step Workflow for Online ADMET Prediction

This protocol describes a general workflow for using a web-based ADMET prediction tool.

  • Access an Online ADMET Prediction Server:

    • Navigate to a reputable free online tool such as SwissADME, pkCSM, or ADMETlab.[2][10]

  • Input Molecular Structure:

    • Provide the structure of the this compound derivative, typically as a SMILES string or by drawing it using the platform's interface.[12]

  • Run the Prediction:

    • Initiate the calculation. The server will process the input and predict a range of ADMET-related properties.[13]

  • Analyze the Output:

    • Review the predicted values for properties such as:

      • Physicochemical properties: Molecular weight, logP, solubility.

      • Pharmacokinetics: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

      • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

    • Compare the predicted profiles of different derivatives to select those with the most favorable characteristics.

ADMET Prediction Workflow cluster_input Input cluster_run Execution cluster_output Output & Analysis Server Select Online ADMET Server SMILES Input SMILES String Server->SMILES Run Run Prediction SMILES->Run Analyze Analyze Predicted Properties Run->Analyze Compare Compare Derivative Profiles Analyze->Compare

Caption: A streamlined workflow for online ADMET prediction.

Performance Comparison: Hypothetical ADMET Profiles

This table provides a hypothetical comparison of key ADMET parameters for the virtual derivatives.

Derivative IDLipinski's Rule of Five ViolationsPredicted Oral BioavailabilityPredicted AMES MutagenicityPredicted hERG Inhibition
CFB-001 0HighNon-mutagenicLow risk
CFB-002 0HighNon-mutagenicLow risk
CFB-003 0ModerateNon-mutagenicLow risk
CFB-004 0HighPotential mutagenModerate risk

Comparative Analysis 3: Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[14][15] It provides valuable insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound derivatives, DFT can help to rationalize their observed chemical behavior and biological activity.

The "Why": Rationale for DFT Analysis

DFT calculations are employed to:

  • Determine molecular properties: Such as optimized geometry, dipole moment, and vibrational frequencies.[16]

  • Analyze frontier molecular orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability.[17]

  • Generate Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack.[17]

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

The following outlines a general procedure for performing DFT calculations using a software package like Gaussian.[14]

  • Build the Molecular Structure:

    • Construct the 3D structure of the this compound derivative.

  • Set up the Calculation:

    • Choose a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP).[18][19] The choice of functional and basis set will depend on the desired accuracy and computational cost.

    • Specify the type of calculation to be performed (e.g., geometry optimization, frequency calculation).

  • Run the Calculation:

    • Submit the input file to the DFT software. The calculation may take from minutes to hours, depending on the size of the molecule and the level of theory.

  • Analyze the Output:

    • Examine the output file for the optimized geometry, energies, and other calculated properties.

    • Visualize the HOMO, LUMO, and MEP map using appropriate software.

    • Compare the electronic properties of different derivatives to understand how substituents affect their reactivity.

DFT Analysis Workflow cluster_setup Setup cluster_calc Calculation cluster_results Results Build Build 3D Structure Input Define Functional & Basis Set Build->Input Run Run DFT Calculation Input->Run Analyze Analyze Output Data Run->Analyze Visualize Visualize Orbitals & MEP Analyze->Visualize

Caption: A fundamental workflow for performing DFT calculations.

Performance Comparison: Hypothetical DFT-Calculated Properties

This table presents a hypothetical comparison of electronic properties for the virtual derivatives, calculated at the B3LYP/6-31G(d) level of theory.

Derivative IDHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
CFB-001 -6.5-2.14.42.5
CFB-002 -6.2-2.04.23.1
CFB-003 -6.3-1.94.42.8
CFB-004 -6.8-2.54.34.5

Conclusion

The in-silico techniques of molecular docking, ADMET prediction, and DFT analysis provide a powerful and synergistic toolkit for the evaluation of this compound derivatives in the context of drug discovery. By integrating these computational methods into the research workflow, scientists can make more informed decisions, optimize the allocation of resources, and ultimately enhance the probability of success in developing novel therapeutic agents. This guide serves as a foundational resource, and it is recommended that researchers consult the primary literature for more detailed and specific protocols relevant to their particular biological targets and chemical series.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. 2-Chloro-5-fluorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that requires meticulous handling from acquisition to disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that its disposal does not pose a risk to personnel or the environment.

Hazard Profile and Immediate Safety Imperatives

Before any disposal protocol is initiated, a complete understanding of the compound's hazards is essential. This compound is not a benign reagent. Its hazardous properties dictate the stringent controls required for its handling and disposal.

Table 1: GHS Hazard Identification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 1B/2 H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[2][3][4]
Serious Eye Damage Category 1 H318: Causes serious eye damage

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

The causality behind these classifications lies in the molecule's reactivity. The aldehyde group can react with biological macromolecules, while the halogenated aromatic ring contributes to its persistence and toxicological profile. Combustion can liberate highly corrosive and toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[5][6]

Mandatory Personal Protective Equipment (PPE)

Given the significant skin and eye hazards, a comprehensive PPE strategy is the first line of defense. Standard laboratory attire (lab coat, closed-toe shoes) is insufficient.

Table 2: Required Personal Protective Equipment (PPE) for Handling Waste

Protection Type Specification Rationale
Eye/Face Tightly fitting, splash-proof safety goggles and a full-face shield.[4][7] Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from corrosive contact.
Hand Nitrile or Butyl rubber gloves. Provides protection against chlorinated solvents and aldehydes.[8] Glove integrity must be inspected before each use.[7] Immediately replace if splash contact occurs.
Body Chemical-resistant apron or a complete chemical suit.[4] Protects against splashes and contamination of personal clothing. For larger quantities, impervious and fire-resistant clothing is recommended.[7]

| Respiratory | Use only in a well-ventilated area or certified chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator with organic vapor cartridges (Type ABEK) is required.[2][4] | Prevents inhalation of dust or vapors, which are irritating to the respiratory system.[1] |

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct classification. As a generator of chemical waste, you are legally responsible for its accurate characterization and management in compliance with local, state, and national regulations.[5]

This compound is a halogenated organic compound.[9] When discarded, it must be managed as hazardous waste. Depending on how it was used, it could fall under several EPA waste codes:

  • F-Listed Wastes: If used as a solvent for degreasing or other specified applications, it could be classified under codes like F001 or F002 for spent halogenated solvents.[10][11][12]

  • Characteristic Wastes: Even if not specifically listed, the waste may exhibit hazardous characteristics (e.g., corrosivity, D002) as defined by the Resource Conservation and Recovery Act (RCRA).[11]

The core directive is this: All waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste management company. Do not discharge this chemical or its residues into sewer systems or waterways.[5][7]

Standard Operating Procedure for Disposal

The following workflow provides a step-by-step process for managing waste streams containing this compound.

Waste Segregation and Containment
  • Designate a Waste Container: Use a dedicated, chemically compatible (e.g., HDPE or glass) container for all solid and liquid waste containing this compound.[3]

  • Label Clearly: The container must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Corrosion, Health Hazard).

  • Store Safely: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases, until collection by a certified disposal service.[5][7]

Small Spills and Contaminated Material

For minor spills (<5g) or the disposal of contaminated materials (e.g., weigh paper, gloves, absorbent pads):

  • Ensure PPE: Don all required PPE as detailed in Table 2.

  • Containment: Prevent the spill from spreading or entering drains.[7]

  • Absorption: For solids, carefully sweep up the material to avoid generating dust.[5] For liquids or solutions, cover with an inert, non-combustible absorbent material like sand or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into the designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly. (See Section 4).

Bulk and Unused Material Disposal

Disposal of bulk quantities or expired, unused product must be handled exclusively by a licensed environmental services company. The only acceptable, safe, and environmentally sound method for destroying this compound is controlled high-temperature incineration.

  • Why Incineration? this compound is a combustible solid. However, its combustion produces corrosive acid gases (HCl, HF).[5][6] A specialized hazardous waste incinerator operates at extremely high temperatures (e.g., 982 to 1204°C) with a residence time of ~2 seconds to ensure >99.99% destruction efficiency.[13][14] Crucially, these facilities are equipped with "scrubbers" or caustic absorbers that neutralize the HCl and HF in the flue gas before it is released, preventing acid rain and environmental damage.[7][14]

Attempting to neutralize this compound in the lab via chemical means is strongly discouraged. The presence of both chlorine and fluorine on the aromatic ring makes predicting reaction byproducts difficult, and incomplete reactions could generate equally or more hazardous intermediates.

G cluster_0 Disposal Workflow for this compound start Waste Generated (Solid, Liquid, or Contaminated Debris) characterize Characterize as Halogenated Hazardous Waste start->characterize decision Spill Residue / Lab Quantity OR Bulk / Unused Reagent? characterize->decision package_small 1. Absorb with inert material (if needed). 2. Place in sealed, labeled container. decision->package_small  Spill / Lab Quantity package_bulk 1. Ensure original or compatible container is sealed. 2. Label clearly as Hazardous Waste. decision->package_bulk Bulk / Unused   vendor Arrange Pickup by Licensed Hazardous Waste Disposal Vendor package_small->vendor package_bulk->vendor transport Document & Transfer Custody (Manifest) vendor->transport incinerate Final Disposition: Controlled High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Disposal Decision Workflow for this compound.

Decontamination of Equipment

All non-disposable equipment, such as glassware or spatulas, that has been in contact with this compound must be thoroughly decontaminated before returning to general use.

  • Pre-rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collect Rinsate: This solvent rinsate is now hazardous waste and must be collected in a designated, labeled container for halogenated solvent waste.

  • Wash: After the solvent rinse, wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Response

In the event of significant exposure or a large, unmanageable spill, prioritize personnel safety and activate emergency protocols.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Large Spill: Evacuate the area immediately.[7] Remove all sources of ignition.[4] Contact your institution's Environmental Health & Safety (EHS) office and follow their emergency response plan.

By adhering to these rigorous procedures, you uphold the principles of responsible science, ensuring that your work advances knowledge without compromising the safety of your colleagues or the health of our environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.